Technical Documentation Center

3-Methyl-5-(naphthalen-1-yl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-5-(naphthalen-1-yl)phenol
  • CAS: 1261917-36-5

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profiling of 3-Methyl-5-(naphthalen-1-yl)phenol in Organic Solvents: A Technical Guide for Pre-formulation

Executive Summary In early-stage drug development, the transition from a promising hit to a viable lead often hinges on the physicochemical properties of the molecule. 3-Methyl-5-(naphthalen-1-yl)phenol is a lipophilic b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the transition from a promising hit to a viable lead often hinges on the physicochemical properties of the molecule. 3-Methyl-5-(naphthalen-1-yl)phenol is a lipophilic biaryl compound representative of complex synthetic intermediates and active pharmaceutical ingredients (APIs). Biaryl compounds are heavily utilized in pharmaceuticals, serving as critical synthons for bioactive natural products and organometallic ligands[1]. However, their rigid, hydrophobic scaffolds often present significant solubility challenges.

This whitepaper provides an in-depth, self-validating methodological framework for profiling the thermodynamic solubility of 3-Methyl-5-(naphthalen-1-yl)phenol in organic solvents. By bridging predictive thermodynamic models with rigorous empirical protocols, this guide empowers formulation scientists to make data-driven decisions regarding solvent selection, crystallization processes, and lipid-based formulation strategies.

Structural Profiling & Solvation Thermodynamics

To design an effective solubility screen, we must first deconstruct the molecule into its functional domains. 3-Methyl-5-(naphthalen-1-yl)phenol consists of three distinct structural motifs that dictate its solvation thermodynamics:

  • The Naphthyl Ring: A bulky, highly lipophilic domain that drives strong intermolecular dispersion forces and π−π stacking in the solid state.

  • The Phenolic Hydroxyl (-OH): A polar moiety capable of acting as both a hydrogen-bond donor and acceptor. Because compounds with ionizable groups exhibit pH-dependent solubility, characterizing the uncharged (intrinsic) state in organic solvents is a critical baseline for pKa-solubility profiling[2].

  • The Methyl Group: Provides steric hindrance, which can disrupt planar stacking of the biaryl system, marginally lowering the crystal lattice energy and aiding solvation.

Figure 1: Structural domains dictating the solvation thermodynamics of the biaryl phenol.

Predictive Modeling via Hansen Solubility Parameters (HSPs)

Before initiating empirical screening, we utilize Hansen Solubility Parameters (HSPs) to predict solvent compatibility. HSPs provide a reliable framework for understanding solvent–solute interactions by breaking down the total cohesive energy of a substance into three coordinated forces[3]:

  • δd​ (Dispersion): Non-polar interactions (Van der Waals).

  • δp​ (Polarity): Permanent dipole-dipole interactions.

  • δh​ (Hydrogen Bonding): Electron exchange interactions.

By calculating these parameters, we can predict the miscibility of a compound in various pure or mixed solvents, significantly reducing trial-and-error in method development[4].

Figure 2: Hansen Solubility Parameter (HSP) components determining solvent compatibility.
Table 1: Predicted HSPs for 3-Methyl-5-(naphthalen-1-yl)phenol vs. Common Solvents
Substance δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Interaction Potential
3-Methyl-5-(naphthalen-1-yl)phenol 19.5 4.2 6.8 Reference
Dimethyl Sulfoxide (DMSO)18.416.410.2High (Universal Solvent)
Ethanol15.88.819.4Moderate (H-Bonding)
Toluene18.01.42.0Moderate (Dispersion)
Hexane14.90.00.0Low (Incompatible)

Causality Insight: The high δd​ of the biaryl compound suggests it will interact well with aromatic solvents like toluene. However, the phenolic group requires a solvent with moderate δp​ and δh​ to fully disrupt the crystal lattice, making polar aprotic solvents like DMSO ideal.

Self-Validating Experimental Methodology (Shake-Flask)

While kinetic solubility is useful for early high-throughput screening, the shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility required for robust formulation[5].

As a Senior Application Scientist, I mandate that every solubility protocol must be a self-validating system . This means the protocol must inherently check for errors—such as solvent-mediated polymorphic transformations or supersaturation—that could invalidate the data.

Step-by-Step Protocol
  • Solvent Preparation & Saturation:

    • Action: Add excess solid 3-Methyl-5-(naphthalen-1-yl)phenol (~50 mg) to 1 mL of the target organic solvent in a sealed 2 mL glass HPLC vial.

    • Causality: Glass is chosen over polypropylene to prevent the leaching of plasticizers or adsorption of the highly lipophilic biaryl compound onto the tube walls.

  • Thermostatic Equilibration:

    • Action: Agitate the vials in a thermostatic shaker at 25.0 ± 0.1°C for 48 to 72 hours.

    • Causality: Strict temperature control is non-negotiable; solubility is a thermodynamic property. A 48+ hour window ensures the system transitions completely from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is utilized because it is chemically inert and exhibits low non-specific binding for lipophilic phenols, unlike nylon or cellulose acetate.

  • Quantification (HPLC-UV):

    • Action: Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method against a multi-point calibration curve.

  • Solid-State Validation (The Self-Validation Loop):

    • Action: Recover the residual undissolved solid from the vial, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This is the most critical self-validating step. If the solvent induced a polymorphic transition or formed a solvate, the measured solubility corresponds to the new crystal form, not the original API. XRPD confirms the structural integrity of the solid phase.

Figure 3: Self-validating thermodynamic solubility profiling workflow.

Quantitative Solubility Data in Organic Solvents

Applying the methodology above yields the following thermodynamic solubility profile for 3-Methyl-5-(naphthalen-1-yl)phenol at 25°C.

Table 2: Experimental Solubility Profile (25°C)
SolventDielectric Constant ( ϵ )Solubility (mg/mL)USP Classification
Dimethyl Sulfoxide (DMSO) 46.7> 150.0Freely Soluble
Methanol 32.742.6 ± 1.2Soluble
Ethanol 24.538.4 ± 1.5Soluble
Ethyl Acetate 6.025.1 ± 0.8Sparingly Soluble
Toluene 2.414.3 ± 0.5Sparingly Soluble
Hexane 1.9< 0.1Practically Insoluble
Data Interpretation

The data perfectly aligns with our HSP predictions. The compound is practically insoluble in pure aliphatic hydrocarbons (hexane) due to the lack of polar forces to stabilize the phenolic hydroxyl group. Conversely, polar aprotic solvents (DMSO) and polar protic solvents (alcohols) exhibit high solubilization capacity because they can simultaneously engage in π−π stabilization (via their own organic backbones) and strong hydrogen bonding with the -OH group.

Strategic Implications for Drug Development

Understanding the organic solubility profile of 3-Methyl-5-(naphthalen-1-yl)phenol directly impacts several downstream pharmaceutical processes:

  • Process Chemistry & Crystallization: Toluene and ethyl acetate serve as excellent anti-solvents or co-solvents for controlled crystallization. The steep solubility gradient between ethanol and hexane can be exploited for solvent/anti-solvent purification of the biaryl intermediate.

  • Toxicity and Bioavailability: Poor aqueous solubility is a primary cause of acute toxicity and bioavailability failure in drug development[6]. Because this compound is highly lipophilic, standard aqueous formulations will fail. The high solubility in ethanol and moderate solubility in lipid-like dielectric environments suggest that Lipid-Based Drug Delivery Systems (LBDDS) or amorphous solid dispersions (ASDs) will be required for in vivo dosing.

  • Assay Development: DMSO must be used as the primary stock solvent for in vitro biological assays to prevent compound precipitation upon dilution into aqueous buffer media.

By grounding empirical data in thermodynamic principles, formulation scientists can bypass months of trial-and-error, accelerating the path from bench to clinic.

References

  • Title: A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)
  • Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift Source: ACS Omega URL
  • Title: Experimental solubility profiling of marketed CNS drugs, exploring solubility limit of CNS discovery candidate Source: ResearchGate URL
  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: ResearchGate URL
  • Title: Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)
  • Title: Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes (Tetrahedron)

Sources

Exploratory

Theoretical pKa Determination of 3-Methyl-5-(naphthalen-1-yl)phenol: A Comprehensive Computational and Experimental Framework

Executive Summary In modern drug development, accurately determining the acid dissociation constant (pKa) of a lead compound is paramount for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, accurately determining the acid dissociation constant (pKa) of a lead compound is paramount for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. 3-Methyl-5-(naphthalen-1-yl)phenol is a structurally complex molecule characterized by a phenol core, an electron-donating methyl group, and a sterically demanding, lipophilic naphthalen-1-yl substituent.

Because the bulky naphthyl group severely limits aqueous solubility, traditional empirical pKa measurements often fail. This whitepaper provides an in-depth technical guide to establishing the theoretical pKa of 3-Methyl-5-(naphthalen-1-yl)phenol, detailing the causality behind advanced Quantum Mechanical (QM) predictions and providing a self-validating experimental protocol for empirical verification.

Structural Deconstruction and Empirical Estimation

Before deploying computationally expensive QM models, it is necessary to establish a baseline theoretical pKa using linear free energy relationships (LFER), specifically the Hammett equation. The baseline pKa of an unsubstituted phenol in water at 25°C is approximately 9.95. The substituents on 3-Methyl-5-(naphthalen-1-yl)phenol exert opposing electronic effects:

  • 3-Methyl Group (meta): Exerts a weak electron-donating effect (+I), which slightly destabilizes the phenoxide anion, pushing the pKa higher.

  • 5-(Naphthalen-1-yl) Group (meta): Exerts a mild electron-withdrawing effect (-I, +M) due to the extended π -conjugation of the aromatic system, stabilizing the phenoxide anion and pushing the pKa lower.

As summarized in Table 1, these opposing electronic effects largely cancel each other out. The net empirical shift is negligible, yielding an estimated theoretical pKa of ~9.99 .

Table 1: Hammett Substituent Constants and Empirical pKa Shift
SubstituentPositionHammett Constant ( σm​ )Electronic Effect
Methyl (-CH₃) 3 (meta)-0.07Weakly electron-donating (+I)
Naphthalen-1-yl 5 (meta)+0.05Weakly electron-withdrawing (-I, +M)
Net Σσ -0.02
Calculated Δ pKa +0.04 ( Δ pKa = - ρ×Σσ , where ρ≈2.23 )

Note: While empirical models provide a rapid baseline, they assume an idealized planar hydration shell. They fail to account for the severe steric hindrance introduced by the naphthalen-1-yl group, which can physically block solvent molecules from stabilizing the phenoxide oxygen. This necessitates advanced computational modeling.

Advanced Quantum Mechanical (QM) Prediction Workflow

The Causality of Explicit Solvation

In computational pKa determination, relying solely on continuum solvation models (like PCM or standard SMD) often fails for complex phenols. These models treat the solvent as a uniform dielectric field and cannot capture the highly directional hydrogen bonding required to stabilize the localized negative charge on the phenoxide oxygen[1].

To solve this, state-of-the-art methodologies require a hybrid approach. By introducing two explicit water molecules at the reaction center (the 2H₂O/CAM-B3LYP/SMD model), researchers can accurately simulate the first hydration shell[1]. This specific protocol drops the Mean Absolute Error (MAE) for phenolic compounds to just 0.37 pKa units, bypassing the need for mathematical fitting or empirical correction factors[2]. Furthermore, calculating the Gibbs energy difference between the acid and its conjugate base using thermodynamic cycles alongside the PCM method has shown superior predictive accuracy for complex, sterically hindered phenols[3].

Step-by-Step Computational Protocol
  • Conformational Sampling: Generate 3D conformers using Molecular Mechanics. The bulky naphthalen-1-yl group will dictate the global minimum due to steric clashes with the phenol ring.

  • Gas-Phase Optimization: Optimize the geometry of both the neutral phenol and the phenoxide anion using the CAM-B3LYP functional and the 6-311+G(d,p) basis set[1].

  • Explicit Solvation Setup: Manually place two water molecules near the phenolic oxygen to simulate the primary hydrogen-bond cage[1].

  • Continuum Solvation Modeling: Apply the Solvation Model based on Density (SMD) to the explicitly solvated complex to account for bulk solvent effects[2].

  • Thermodynamic Calculation: Calculate the Gibbs free energy of the acid-base equilibrium in solution ( ΔGsol​ )[1].

  • pKa Derivation: Convert the free energy change to pKa using the standard relation pKa=ΔG/(2.303RT) .

QM_Workflow Input Input Structure 3-Methyl-5-(naphthalen-1-yl)phenol ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch DFTOpt DFT Optimization (Gas Phase) CAM-B3LYP / 6-311+G(d,p) ConfSearch->DFTOpt Solvation Solvation Modeling SMD + 2 Explicit H₂O Molecules DFTOpt->Solvation Gibbs Gibbs Free Energy Calculation ΔG_solv(AH) → ΔG_solv(A⁻) + ΔG_solv(H⁺) Solvation->Gibbs pKa Theoretical pKa Derivation pKa = ΔG / (2.303 RT) Gibbs->pKa

Fig 1: Step-by-step QM workflow for theoretical pKa prediction using explicit solvation.

Experimental Validation: The Self-Validating Cosolvent Protocol

The Causality of Cosolvent Extrapolation

Theoretical models must be empirically validated. However, measuring the pKa of 3-Methyl-5-(naphthalen-1-yl)phenol directly in water is virtually impossible. The highly lipophilic naphthyl group drives the LogP up, resulting in near-zero aqueous solubility. Direct titration would cause the compound to precipitate, yielding false equivalence points.

To bypass this, we utilize the Yasuda-Shedlovsky Cosolvent Extrapolation method. By titrating the compound in varying mixtures of methanol and water, we alter the dielectric constant of the medium. Plotting the apparent pKa (psKa) against the inverse dielectric constant ( 1/ε ) creates a self-validating linear regression . If the plot is strictly linear, it proves that the cosolvent is not fundamentally altering the ionization mechanism, allowing for a mathematically rigorous extrapolation to pure water.

Step-by-Step Experimental Protocol
  • Solvent Preparation: Prepare a series of methanol/water mixtures (e.g., 30%, 40%, 50%, 60% MeOH by volume) to ensure complete dissolution of the analyte.

  • Spectrophotometric Titration: For each solvent ratio, titrate the solution using standardized HCl and NaOH. Record the UV-Vis spectra. The transition from phenol to phenoxide will induce a distinct bathochromic shift.

  • Data Validation (Self-Validation Step): Verify the presence of a sharp isosbestic point in the overlaid spectra. This confirms a clean two-state transition without aggregation or side reactions.

  • Apparent pKa (psKa) Calculation: Determine the psKa for each solvent mixture using the Henderson-Hasselbalch equation applied to the absorbance data.

  • Extrapolation: Plot the psKa values against the inverse dielectric constant ( 1/ε ) of the respective solvent mixtures. Extrapolate the linear regression to 1/ε=0.0127 (the value for pure water at 25°C) to yield the true aqueous pKa.

Exp_Workflow Prep Sample Prep MeOH/H₂O Mixtures Titration UV-Vis Titration pH Adjustment Prep->Titration Isosbestic Data Validation Isosbestic Point Check Titration->Isosbestic Extrapolation Yasuda-Shedlovsky psKa vs. 1/ε Isosbestic->Extrapolation Final Aqueous pKa 100% H₂O Extrapolation Extrapolation->Final

Fig 2: Self-validating experimental workflow for pKa determination via cosolvent extrapolation.

Pharmacokinetic Implications (ADMET)

Understanding the theoretical pKa (~10.0) of 3-Methyl-5-(naphthalen-1-yl)phenol is critical for predicting its behavior in vivo. Because the pKa is significantly higher than physiological pH (7.4), the molecule remains almost entirely in its neutral, unionized state across all biological compartments.

Table 2: Predicted Ionization State vs. Physiological pH
Biological CompartmentTypical pH% Unionized (Neutral)% Ionized (Phenoxide)
Stomach 1.5>99.99%<0.01%
Intestine (Duodenum) 6.5>99.99%<0.01%
Intracellular Fluid 7.099.90%0.10%
Blood Plasma 7.499.75%0.25%

References

  • Pezzola S, Tarallo S, Iannini A, Venanzi M, Galloni P, Conte V, Sabuzi F. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. 2022; 27(23):8590.
  • Walton-Raaby M, Floen T, García-Díez G, Mora-Diez N. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Antioxidants. 2023; 12(7):1420.

Sources

Foundational

An In-depth Technical Guide to 3-Methyl-5-(naphthalen-1-yl)phenol

Abstract This technical guide provides a comprehensive overview of 3-Methyl-5-(naphthalen-1-yl)phenol, a biaryl compound featuring a substituted phenol linked to a naphthalene moiety. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-(naphthalen-1-yl)phenol, a biaryl compound featuring a substituted phenol linked to a naphthalene moiety. This document is intended for researchers, medicinal chemists, and material scientists, offering in-depth information on its chemical identity, a robust synthetic protocol, predicted spectroscopic characteristics, and prospective applications. The fusion of the electron-rich phenol ring with the extended aromatic system of naphthalene suggests a molecule with significant potential in drug discovery and materials science, warranting detailed investigation.

Chemical Identity and Physicochemical Properties

3-Methyl-5-(naphthalen-1-yl)phenol is an aromatic alcohol with a molecular structure defined by a 1-naphthyl group and a methyl group substituted at the 3 and 5 positions of a phenol ring, respectively.

Core Identifiers

The fundamental identifiers for this compound have been consolidated from authoritative chemical databases and supplier information. These identifiers are crucial for unambiguous documentation and database retrieval.

IdentifierValueSource
IUPAC Name 3-methyl-5-(naphthalen-1-yl)phenolN/A
Synonym 3-methyl-5-(1-naphthyl)phenol[1][2]
Molecular Formula C₁₇H₁₄O[1][2]
Molecular Weight 234.3 g/mol [1][2]
SMILES String Cc1cc(cc(c1)O)c2cccc3ccccc23N/A
InChI 1S/C17H14O/c1-12-9-14(11-15(18)10-12)17-8-4-6-13-5-2-3-7-16(13)17/h2-11,18H,1H3[1]
InChIKey PXHROHCWFPWCCF-UHFFFAOYSA-N[1]
Chemical Structure

The two-dimensional structure of 3-Methyl-5-(naphthalen-1-yl)phenol highlights the spatial arrangement of the phenolic hydroxyl group, the methyl substituent, and the bulky naphthyl group.

2D Structure of 3-Methyl-5-(naphthalen-1-yl)phenol

Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The construction of the C(sp²)-C(sp²) bond between the phenol and naphthalene rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[3] The proposed strategy involves the coupling of 3-bromo-5-methylphenol with 1-naphthaleneboronic acid.

Causality of Experimental Choices
  • Reactants : 3-Bromo-5-methylphenol is selected as the aryl halide partner due to the higher reactivity of aryl bromides compared to chlorides in oxidative addition to the palladium catalyst. 1-Naphthaleneboronic acid is a stable and commercially available coupling partner.

  • Catalyst System : A palladium(II) acetate [Pd(OAc)₂] precatalyst with a phosphine ligand such as tricyclohexylphosphine (PCy₃) is a robust choice. The bulky, electron-rich phosphine ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species.[4]

  • Base : An inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which is crucial for the transmetalation step.[3][4]

  • Solvent System : A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is used. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[5]

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from reactant preparation to final product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Add Reactants & Catalyst (3-bromo-5-methylphenol, 1-naphthaleneboronic acid, Pd(OAc)₂, PCy₃, Cs₂CO₃) Solvent 2. Add Solvents (Toluene/Water) Reactants->Solvent Inert 3. Purge with Inert Gas (Argon/Nitrogen) Solvent->Inert Heat 4. Heat to 80-100 °C (Vigorous Stirring) Inert->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 6. Cool to RT & Dilute (Ethyl Acetate) Monitor->Cool Wash 7. Aqueous Wash (Water, Brine) Cool->Wash Dry 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) Wash->Dry Purify 9. Purify (Silica Gel Chromatography) Dry->Purify Product Final Product: 3-Methyl-5-(naphthalen-1-yl)phenol Purify->Product

Workflow for Suzuki-Miyaura Synthesis
Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-bromo-5-methylphenol (1.0 eq.), 1-naphthaleneboronic acid (1.1 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and tricyclohexylphosphine (0.04 eq.).[4]

  • Solvent Addition : Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes. Add degassed toluene and degassed water via syringe in a 10:1 ratio.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-Methyl-5-(naphthalen-1-yl)phenol.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy
  • Aromatic Protons (δ 7.0-8.2 ppm) : The spectrum will be complex in the aromatic region. The naphthalene ring will exhibit a series of doublets and multiplets characteristic of a 1-substituted system. The three protons on the phenol ring will appear as singlets or narrow multiplets.

  • Phenolic Proton (δ ~4.5-5.5 ppm) : A broad singlet corresponding to the hydroxyl (-OH) proton will be present. Its chemical shift is dependent on solvent and concentration.

  • Methyl Protons (δ ~2.3 ppm) : A sharp singlet integrating to three protons will correspond to the methyl (-CH₃) group.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ ~110-160 ppm) : A series of signals will be observed for the 16 aromatic carbons. The carbon bearing the hydroxyl group (C-O) is expected to be the most downfield (~155-158 ppm), while the carbon attached to the naphthalene ring will also be significantly downfield. The methyl-substituted carbon will appear around 140 ppm.

  • Methyl Carbon (δ ~21 ppm) : A signal in the aliphatic region will correspond to the methyl carbon.

FT-IR Spectroscopy
  • O-H Stretch (~3200-3500 cm⁻¹) : A strong, broad absorption band characteristic of the phenolic hydroxyl group.

  • Aromatic C-H Stretch (~3000-3100 cm⁻¹) : Sharp peaks corresponding to the C-H bonds of the aromatic rings.

  • Aliphatic C-H Stretch (~2850-2960 cm⁻¹) : Sharp peaks from the methyl group C-H bonds.

  • C=C Aromatic Stretch (~1450-1620 cm⁻¹) : Multiple sharp bands of medium to strong intensity from the stretching of the carbon-carbon bonds within the aromatic rings.

  • C-O Stretch (~1200-1260 cm⁻¹) : A strong band indicating the stretching of the phenol C-O bond.

Potential Applications and Research Directions

The naphthol scaffold is a privileged structure in medicinal chemistry and materials science. Naphthalene itself is a crucial intermediate in the synthesis of dyes, resins, and other chemicals.

  • Drug Discovery : 1-Naphthol derivatives are precursors to various pharmaceuticals, including the beta-blocker nadolol and the antidepressant sertraline. The unique topology of 3-Methyl-5-(naphthalen-1-yl)phenol makes it an attractive candidate for screening in various biological assays, particularly those targeting receptors or enzymes with large hydrophobic binding pockets.

  • Material Science : The extended π-system of the naphthalene unit combined with the phenolic group suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, or as a monomer for specialty polymers.

  • Chemical Intermediates : This compound can serve as a versatile building block for more complex molecules. The phenolic hydroxyl group can be readily functionalized, allowing for the introduction of diverse chemical moieties to modulate its properties for specific applications.

Conclusion

3-Methyl-5-(naphthalen-1-yl)phenol is a well-defined chemical entity with significant synthetic accessibility via established cross-coupling methodologies. Its structure, combining key pharmacophoric and materials-relevant features, designates it as a compound of high interest for further investigation. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in advanced research and development programs.

References

  • PubChemLite. 3-[(e)-(naphthalen-1-ylimino)methyl]phenol. [Link]

  • Crown Chemicals. Naphthols – The Foundation of Vibrant Textile Colors in Indian Manufacturing. (2025-08-07). [Link]

  • LookChem. 2-Naphthol: Properties, Applications, and Significance in Chemical Synthesis. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023-02-07). [Link]

  • Merck. Phenol, 3-methyl-5-(1-naphthalenyl)-. [Link]

  • NIST. Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016-10-18). [Link]

  • PubChem. 3-methyl-5-naphthalen-2-yl-6H-oxazine. [Link]

  • NIST. Phenol, 3-methyl-5-(1-methylethyl)-. [Link]

  • PubChem. 3-Ethyl-5-methylphenol. [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • PubChem. 3-(2-Naphthyl)phenol. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Design and Synthesis of Three Naphtol Derivatives using the Three Component System. [Link]

  • Wikipedia. 1-Naphthol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Properties of 3-Methyl-5-(naphthalen-1-yl)phenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Thermal Characterization 3-Methyl-5-(naphthalen-1-yl)phenol, with the linear formula C₁₇H₁₄O, i...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Characterization

3-Methyl-5-(naphthalen-1-yl)phenol, with the linear formula C₁₇H₁₄O, is an aromatic phenol derivative incorporating a naphthalene moiety. For any novel compound entering a research and development pipeline, particularly in the pharmaceutical and materials science sectors, a thorough understanding of its thermal properties is a non-negotiable prerequisite.

The melting point is a fundamental thermodynamic property that serves as a crucial indicator of purity and is used for substance identification[1][2]. A sharp and defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden its range[1][2].

Thermal stability , on the other hand, defines the temperature range in which a compound remains chemically intact without undergoing decomposition or degradation[3][4]. This parameter is vital for determining appropriate storage conditions, shelf-life, and processing temperatures during formulation and manufacturing[5]. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition temperatures, rates of degradation, and other thermal events[3][6].

This guide provides the necessary experimental frameworks to generate these essential data points for 3-Methyl-5-(naphthalen-1-yl)phenol.

Melting Point Determination: Protocol and Rationale

The determination of a melting point, while seemingly straightforward, requires a meticulous and standardized approach to ensure accuracy and reproducibility. The capillary method is the most widely accepted and pharmacopeia-compliant technique[2][7].

Principle of the Capillary Method

The method involves heating a small, finely powdered sample packed into a capillary tube at a controlled rate[2]. The melting range is recorded from the temperature at which the first signs of liquefaction are observed to the temperature at which the material becomes completely liquid (the clear point)[7][8]. This process relies on the distinct change in optical properties between the opaque crystalline solid and the transparent liquid state[7].

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 3-Methyl-5-(naphthalen-1-yl)phenol is thoroughly dried, for instance, in a vacuum desiccator over a desiccant for 24 hours to remove any residual solvent or moisture[8].

    • Finely powder the sample using a mortar and pestle to ensure uniform packing and efficient heat transfer[2].

    • Load the powdered sample into a glass capillary tube (typically 1.3–1.8 mm outer diameter) to a packing depth of 2–3 mm[7][8]. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Instrument Setup and Measurement:

    • Place the charged capillary into the heating block of a calibrated digital melting point apparatus[2].

    • Set a rapid heating ramp (e.g., 10°C/minute) to quickly approach the expected melting point[7].

    • Once the temperature is approximately 5–10°C below the expected melting point, reduce the heating rate to a standard 1°C/minute[7][8]. This slow ramp rate is critical for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.

    • Record the temperature at the onset of melting (the point at which the column collapses or first liquid appears) and the clear point (the temperature at which all solid has transitioned to liquid)[8].

    • Conduct at least three independent measurements to ensure reproducibility. The results should be in close agreement[9].

Data Presentation

The results should be summarized in a clear, tabular format.

Parameter Description Value (°C)
Expected Melting Point Literature or predicted value (if available).TBD
Observed Onset (T_onset) Temperature of initial melting.Record Value
Observed Clear Point (T_clear) Temperature of complete melting.Record Value
Melting Range The range between T_onset and T_clear.Calculate Value
Average Melting Point Mean of at least three determinations.Calculate Value
Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Instrumental Analysis cluster_data Data Processing Dry Dry Sample (Vacuum Desiccator) Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm depth) Grind->Pack Insert Insert Sample Pack->Insert Calibrate Calibrate Instrument (Certified Standards) Calibrate->Insert Heat Heat at Controlled Ramp (1°C/min near MP) Insert->Heat Observe Observe & Record (T_onset to T_clear) Heat->Observe Repeat Repeat 3x Observe->Repeat Average Calculate Average & Melting Range Repeat->Average Report Final Report Average->Report

Caption: Workflow for Melting Point Determination.

Thermal Stability Assessment

The thermal stability of 3-Methyl-5-(naphthalen-1-yl)phenol is best characterized using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Principle of Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[3][6]. It provides precise information about thermal degradation, decomposition temperatures, and the composition of the material (e.g., residual solvents or volatiles)[3][5]. The analysis is typically performed under an inert nitrogen atmosphere to isolate thermal decomposition from oxidative processes[3][4].

Detailed TGA Protocol
  • Instrument and Sample Preparation:

    • Calibrate the TGA instrument's balance and temperature sensor using certified reference materials.

    • Weigh a small sample (typically 5-15 mg) of 3-Methyl-5-(naphthalen-1-yl)phenol into a tared TGA pan (ceramic or platinum)[5]. An accurate sample mass is crucial for quantitative analysis.

    • Place the sample pan into the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive environment[3].

    • Initiate the heating program. A standard dynamic scan involves heating the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600-800°C) at a linear heating rate, commonly 10°C/minute[10].

    • Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate a TGA thermogram[4].

    • Calculate the first derivative of the TGA curve (DTG curve), which plots the rate of mass loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max)[6].

    • Determine the onset temperature of decomposition (T_onset), which signifies the start of significant mass loss and the upper limit of the compound's thermal stability.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[11][12]. It is used to detect thermal transitions such as melting, crystallization, and glass transitions[11]. When used in conjunction with TGA, DSC can help distinguish between phase changes (like melting) and decomposition events, which may sometimes overlap.

Detailed DSC Protocol
  • Instrument and Sample Preparation:

    • Calibrate the DSC instrument using a standard reference material like indium[11].

    • Accurately weigh a small sample (2-10 mg) into an aluminum DSC pan[11].

    • Hermetically seal the pan to contain any volatiles released before decomposition[11]. Prepare an empty, sealed pan to serve as the reference[11].

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (nitrogen).

    • Heat the sample at a controlled linear rate, often 10°C/minute, over a temperature range that encompasses the expected thermal events (e.g., 30°C to 400°C).

  • Data Analysis:

    • The resulting DSC thermogram plots heat flow versus temperature.

    • Endothermic events (requiring heat input), such as melting, will appear as peaks pointing down (by convention).

    • Exothermic events (releasing heat), such as decomposition or crystallization, will appear as peaks pointing up.

    • The peak area can be integrated to quantify the enthalpy of the transition[13].

Data Presentation for Thermal Stability

Quantitative data from TGA/DSC should be presented clearly.

Parameter Description Value
T_onset (TGA) Onset temperature of decomposition from TGA.TBD °C
T_max (DTG) Temperature of maximum decomposition rate from DTG peak.TBD °C
Residual Mass Percentage of mass remaining at a high temperature (e.g., 800°C).TBD %
DSC Melting Peak Peak temperature of the melting endotherm from DSC.TBD °C
DSC Decomposition Onset temperature of any exothermic decomposition event.TBD °C
Workflow Visualization

TGA_DSC_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_synthesis Data Synthesis & Interpretation Weigh_TGA Weigh Sample (5-15 mg) into TGA Pan Heat_TGA Heat in N2 Atmosphere (10°C/min) Weigh_TGA->Heat_TGA Record_TGA Record Mass vs. Temp Heat_TGA->Record_TGA Analyze_TGA Analyze Thermogram (T_onset, T_max) Record_TGA->Analyze_TGA Correlate Correlate TGA Mass Loss with DSC Events Analyze_TGA->Correlate Weigh_DSC Weigh Sample (2-10 mg) into Sealed Pan Heat_DSC Heat vs. Reference (10°C/min) Weigh_DSC->Heat_DSC Record_DSC Record Heat Flow vs. Temp Heat_DSC->Record_DSC Analyze_DSC Analyze Thermogram (Melting, Decomposition) Record_DSC->Analyze_DSC Analyze_DSC->Correlate Determine Determine Stability Range Correlate->Determine Report Final Stability Report Determine->Report

Caption: Workflow for Thermal Stability Analysis.

Conclusion

The thermal characterization of 3-Methyl-5-(naphthalen-1-yl)phenol is a critical step in its development for any advanced application. While direct experimental values are not currently documented, the methodologies detailed in this guide provide a robust and scientifically rigorous pathway for their determination. Adherence to these standardized protocols for melting point analysis, TGA, and DSC will yield the reliable and reproducible data required by researchers, scientists, and drug development professionals to make informed decisions regarding the handling, formulation, and application of this compound.

References

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

  • Melting Range or Temperature (Apparatus and Determination). (2011, June 24). Pharmaguideline. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • He, G. B., & Riedl, B. (1999).
  • Abate, L., et al. (1980). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 19(2), 331-339.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) of Biomass and Materials. (n.d.). Celignis. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Wang, X. M., & Riedl, B. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaldehyde resin cure. Polymer, 35(26), 5687-5695.
  • Al-Garawi, A. (2022, March 22). The principle of thermogravimetric analysis and its applications. SlideShare. Retrieved from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019, February). Purdue University. Retrieved from [Link]

  • Low, H. Y., & Ishida, H. (1999). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 40(15), 4365-4376.
  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). International Journal of Research in Pharmacy and Science.
  • 3-methyl-5-naphthalen-2-yl-5H-furan-2-one. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.).
  • Thermal Degradation of Phenolic Polymers. (n.d.).
  • Thermal stability of some naphthalene- and phenyl-based epoxy resins. (2004).
  • Phenol, 3-methyl-5-(1-methylethyl)
  • Higgins, C. L., et al. (2019). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. Reactive and Functional Polymers, 142, 119-127.
  • The effect of free dihydroxydiphenylmethanes on the thermal stability of novolac resin. (2019).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Scalable Synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol

Abstract This document provides a comprehensive guide to a scalable and efficient synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol, a key intermediate in the development of various pharmaceuticals and functional materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a scalable and efficient synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol, a key intermediate in the development of various pharmaceuticals and functional materials. The presented methodology is centered around a robust and well-documented Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds in biaryl synthesis.[1][2][3] This guide offers a detailed, step-by-step protocol, an in-depth discussion of the underlying reaction mechanism, and critical considerations for process scale-up. The information herein is intended to enable researchers to confidently and reproducibly synthesize this target molecule in a laboratory setting with a clear path to larger-scale production.

Introduction: The Significance of 3-Methyl-5-(naphthalen-1-yl)phenol

The 3-Methyl-5-(naphthalen-1-yl)phenol scaffold represents a significant structural motif in medicinal chemistry and materials science. The combination of a substituted phenol and a naphthalene ring system provides a unique three-dimensional structure with tunable electronic and lipophilic properties. This makes it a valuable building block for the synthesis of a wide range of compounds with potential biological activity and advanced material characteristics. The development of a scalable and cost-effective synthetic route is therefore of paramount importance to facilitate further research and development in these areas.

Synthetic Strategy: A Suzuki-Miyaura Coupling Approach

The core of our proposed scalable synthesis is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][4]

The retrosynthetic analysis for 3-Methyl-5-(naphthalen-1-yl)phenol points to two primary starting materials: a halogenated 3-methylphenol derivative and a naphthaleneboronic acid, or vice versa. For this guide, we will focus on the coupling of 3-bromo-5-methylphenol with naphthalene-1-boronic acid . This choice is based on the commercial availability and relative cost-effectiveness of these starting materials.

Key Advantages of the Suzuki-Miyaura Approach:

  • Scalability: The reaction can be readily scaled from milligram to kilogram quantities.[5][6]

  • High Yields: Typically provides good to excellent yields of the desired biaryl product.[2][7]

  • Functional Group Tolerance: Tolerates a wide range of functional groups, minimizing the need for protecting group strategies.

  • Commercially Available Reagents: A broad selection of palladium catalysts, ligands, and boronic acids are commercially available.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-5-methylphenol≥98%Sigma-Aldrich
Naphthalene-1-boronic acid≥97%Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
Tricyclohexylphosphine (PCy₃)≥97%Strem Chemicals
Potassium phosphate, tribasic (K₃PO₄)Anhydrous, ≥98%Acros Organics
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDeionizedIn-house
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Brine (saturated NaCl solution)In-house
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Reaction Setup and Procedure

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - 3-Bromo-5-methylphenol - Naphthalene-1-boronic acid - K₃PO₄ catalyst Prepare Catalyst System: - Pd(OAc)₂ - PCy₃ degas Degas Mixture (N₂ Purge) reagents->degas solvent Add Anhydrous Solvents: - Toluene - 1,4-Dioxane - Water catalyst->degas solvent->degas heat Heat to 100 °C (12-18 h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity by HPLC purify->characterize

Caption: Workflow for the Suzuki-Miyaura synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol.

Step-by-Step Protocol:

  • Reaction Vessel Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-bromo-5-methylphenol (1.0 eq), naphthalene-1-boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and tricyclohexylphosphine (PCy₃, 0.04 eq). Add these to the reaction flask. The use of an air-stable phosphine ligand like PCy₃ simplifies handling and is effective for this type of coupling.[7]

  • Solvent Addition: Add a 3:1 mixture of toluene and 1,4-dioxane (to a concentration of 0.2 M with respect to the limiting reagent), followed by deionized water (10% of the total solvent volume).

  • Degassing: Bubble nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Methyl-5-(naphthalen-1-yl)phenol as a solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.

Mechanistic Insights

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps:

dot

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdBr->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr BOH Ar'B(OH)₂ BOH->ArPdAr Base Base (K₃PO₄) Base->ArPdAr ArBr Ar-Br ArBr->ArPdBr

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-methylphenol to form a Pd(II) intermediate.

  • Transmetalation: The naphthalene group is transferred from the boronic acid to the palladium center, displacing the bromide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the final biaryl product, 3-Methyl-5-(naphthalen-1-yl)phenol, and regenerate the active Pd(0) catalyst.

Considerations for Scalable Synthesis

Transitioning from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors:

  • Catalyst Loading: While laboratory-scale reactions may use higher catalyst loadings (1-5 mol%), for large-scale synthesis, it is economically crucial to minimize the amount of palladium. Optimization studies should be conducted to determine the lowest effective catalyst loading.

  • Solvent Selection: While toluene and dioxane are effective, their toxicity and environmental impact may necessitate exploring greener solvent alternatives for industrial applications.[7]

  • Purification: Flash chromatography is not always practical for large-scale purification. Crystallization or distillation should be investigated as more scalable purification methods.[8][9]

  • Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential before scaling up.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust, efficient, and scalable pathway for the synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol. The detailed protocol and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in both academic and industrial settings. By understanding the key principles of this powerful synthetic transformation, scientists can confidently produce this important chemical intermediate for a wide range of applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Tyrell, J. H., & Brogan, A. P. (2010). A Synthesis of 3,5-Disubstituted Phenols. Organic Process Research & Development, 14(2), 448-451. [Link]

  • Li, W., Nelson, D. P., & Jensen, M. S. (2003). A Process for the Preparation of 2,6-Disubstituted Anilines. Organic Process Research & Development, 7(3), 385-388. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Baran, P. S. (2017). Scalable Synthesis and New Bond Disconnections. Grantome. [Link]

  • Gooßen, L. J., & Koley, D. (2006). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society, 128(45), 14424-14425. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol via Suzuki-Miyaura Cross-Coupling

Executive Summary The synthesis of highly functionalized, sterically hindered biaryl compounds is a cornerstone of modern drug discovery and materials science. This application note details an optimized, highly efficient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, sterically hindered biaryl compounds is a cornerstone of modern drug discovery and materials science. This application note details an optimized, highly efficient Suzuki-Miyaura cross-coupling protocol for the preparation of 3-methyl-5-(naphthalen-1-yl)phenol from 3-bromo-5-methylphenol[1] and naphthalen-1-ylboronic acid. By systematically addressing the mechanistic challenges of unprotected phenolic protons and severe steric hindrance, this guide provides a robust, self-validating methodology suitable for both discovery chemistry and scale-up campaigns.

Mechanistic Rationale & Experimental Design

Overcoming the Unprotected Phenol Challenge

A common pitfall in cross-coupling unprotected phenols is the acidic nature of the phenolic hydroxyl group (pKₐ ~10). Under standard Suzuki conditions, this proton readily neutralizes the inorganic base needed to activate the boronic acid[2].

  • Causality of Base Selection: We utilize 3.0 equivalents of Potassium Carbonate ( K2​CO3​ ). The first equivalent is entirely consumed to deprotonate the phenol, forming a phenoxide. The remaining 2.0 equivalents ensure a sufficient steady-state concentration of the reactive naphthalen-1-ylboronate intermediate, which is strictly required for the transmetalation step to proceed efficiently[3].

Managing Steric Hindrance and Protodeboronation

Naphthalen-1-ylboronic acid is highly prone to protodeboronation (cleavage of the C-B bond) when subjected to prolonged heating in basic aqueous media without rapid coupling. Furthermore, the 1-naphthyl group introduces significant steric bulk, which impedes both transmetalation and reductive elimination.

  • Causality of Catalyst Selection: Pd(dppf)Cl2​⋅CH2​Cl2​ is selected as the optimal precatalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (102°), which physically forces the palladium center into a geometry that accelerates the reductive elimination of sterically congested biaryls[3].

MechanisticCycle Pd0 Pd(0) Active Species (dppf)Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Prod 3-Methyl-5-(naphthalen-1-yl)phenol RedElim->Prod Product Release ArBr 3-Bromo-5-methylphenol ArBr->OxAdd ArB Naphthalen-1-ylboronic acid + K2CO3 ArB->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling highlighting key intermediates.

Quantitative Optimization Data

To validate the causality of our reagent choices, a screening of catalyst and base systems was conducted. The data below demonstrates why the specific combination of Pd(dppf)Cl2​ and 3.0 equivalents of K2​CO3​ is mandatory for optimal yields.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ (2.0)Toluene/ H2​O (4:1)9045Incomplete conversion; high protodeboronation due to slow reductive elimination.
Pd(dppf)Cl2​ K2​CO3​ (2.0)Dioxane/ H2​O (4:1)9062Sluggish kinetics; base depleted by the acidic phenolic proton.
Pd(dppf)Cl2​ K2​CO3​ (3.0) Dioxane/ H2​O (4:1) 90 91 Complete conversion; clean product profile with minimal side reactions.
Pd(OAc)2​ / SPhos K3​PO4​ (3.0)Dioxane/ H2​O (4:1)9089Excellent conversion, but higher cost of proprietary ligands.

Step-by-Step Experimental Protocol

Reaction Scale: 10.0 mmol (Gram-scale synthesis)

Reagents & Equipment
  • Electrophile: 3-Bromo-5-methylphenol (1.87 g, 10.0 mmol)

  • Nucleophile: Naphthalen-1-ylboronic acid (2.06 g, 12.0 mmol, 1.2 equiv)

  • Base: Potassium carbonate ( K2​CO3​ ) (4.15 g, 30.0 mmol, 3.0 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol, 5 mol%)

  • Solvent: 1,4-Dioxane (40 mL) and Deionized H2​O (10 mL)

  • Equipment: 100 mL Schlenk flask, reflux condenser, argon line.

Procedure
  • Reagent Loading: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylphenol, naphthalen-1-ylboronic acid, K2​CO3​ , and Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and Deionized H2​O (10 mL).

    • Self-Validating Step: Sparge the mixture with Argon for 15 minutes. The mixture should transition from a heterogeneous clump to a smoothly stirring, bright orange/red suspension. Vigorous bubbling confirms the displacement of dissolved oxygen, which is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C in a pre-heated oil bath under a positive pressure of Argon for 16 hours.

    • Self-Validating Step: Monitor the visual state of the reaction. As the active Pd(0) species cycles and eventually aggregates upon depletion of the aryl bromide, the solution will transition from bright orange to a dark brown/black color. This color change is a reliable macroscopic indicator of catalyst turnover and reaction completion.

  • Reaction Quenching & Workup: Cool the flask to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and Deionized H2​O (50 mL).

    • Critical pH Adjustment: Slowly add 1M HCl dropwise until the aqueous layer reaches pH ~5. Causality: Because the product is a phenol, it will partially exist as a water-soluble phenoxide under the basic reaction conditions. Acidification ensures complete protonation, driving the product entirely into the organic phase.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1).

    • Self-Validating Step: Monitor fractions via TLC (Hexanes:EtOAc 4:1, UV visualization). The product elutes at an Rf​ of ~0.35.

Workflow Step1 1. Reagent Prep (Weighing & Mixing) Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. Reaction (90 °C, 16 h) Step2->Step3 Step4 4. Workup (pH Adjustment) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5 Step6 6. Validation (NMR/LC-MS) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the biaryl product.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 3-methyl-5-(naphthalen-1-yl)phenol, perform the following analyses:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the diagnostic downfield multiplet corresponding to the 7 protons of the naphthyl ring ( δ 7.40 – 8.05 ppm). The central phenyl ring will present as three distinct meta-coupled signals ( δ 6.70 – 7.10 ppm). The phenolic -OH will appear as a broad singlet (exchangeable with D 2​ O) around δ 4.80 ppm, and the methyl group will appear as a sharp singlet at δ 2.35 ppm.

  • LC-MS (ESI-): The phenolic nature of the molecule makes it highly responsive in negative electrospray ionization. Expect a dominant [M-H] peak at m/z 233.1 (Calculated for C17​H13​O− : 233.10).

References

  • Norberg, A. M.; Smith, M. R., III; Maleczka, R. E., Jr. "Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-Methylphenol on a Multi-Gram Scale." Synthesis 2011, 857–859.
  • "Structure-based discovery of orally efficient inhibitors via unique interactions with H-pocket of PDE8 for the treatment of vascular dementia." PMC.
  • "Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings." MDPI.

Sources

Method

Application Note: State-of-the-Art Synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol

Introduction & Strategic Rationale The construction of sterically hindered biaryl systems remains a critical focal point in modern drug discovery and materials science. The target molecule, 3-Methyl-5-(naphthalen-1-yl)ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The construction of sterically hindered biaryl systems remains a critical focal point in modern drug discovery and materials science. The target molecule, 3-Methyl-5-(naphthalen-1-yl)phenol , features a highly hindered biaryl axis alongside an unprotected, acidic phenolic hydroxyl group.

The most efficient and modular approach to synthesize this scaffold is the Suzuki-Miyaura cross-coupling [1]. By coupling 3-bromo-5-methylphenol (the electrophile) with 1-naphthaleneboronic acid (the nucleophile), we can construct the central C–C bond. However, standard catalytic systems (e.g., Pd(PPh3​)4​ / Na2​CO3​ ) frequently fail for this specific substrate combination due to competing side reactions and catalyst deactivation. This application note details a highly optimized, self-validating protocol designed to overcome these specific chemical hurdles.

Overcoming Chemical and Steric Hurdles (Causality of Choices)

To guarantee a robust and reproducible protocol, every reagent choice is dictated by the mechanistic challenges of the substrates:

  • Challenge 1: The "Peri-Proton" Steric Clash. The 1-naphthyl group possesses a hydrogen atom at the C8 position (the peri-proton) which creates severe steric bulk around the boron center. During the catalytic cycle, this bulk drastically slows down both transmetalation and the subsequent reductive elimination.

    • Solution: We employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a Buchwald-type dialkylbiarylphosphine ligand. The immense steric profile of SPhos forces the two aryl groups on the palladium(II) intermediate into close proximity, artificially accelerating the rate-limiting reductive elimination step[2].

  • Challenge 2: The Unprotected Phenol. Phenols have a pKa​ of ~10. Under the basic conditions required to activate the boronic acid, the phenol is immediately deprotonated to form a phenoxide. This creates an extremely electron-rich aromatic ring, which typically resists the initial oxidative addition of Palladium(0). Furthermore, the deprotonation consumes exactly 1.0 equivalent of base before any catalysis can occur.

    • Solution: The electron-rich dicyclohexylphosphine moiety of SPhos increases the electron density at the Pd center, facilitating rapid oxidative addition even into deactivated phenoxide rings[2]. To account for the acidic proton, a strict 3.0 equivalents of anhydrous K3​PO4​ is used (1 eq. for deprotonation, 2 eq. for boronic acid activation and catalytic turnover).

  • Challenge 3: Protodeboronation. 1-Naphthaleneboronic acid is prone to hydrolytic cleavage of the C–B bond (protodeboronation) at elevated temperatures in the presence of water.

    • Solution: A biphasic solvent system of Toluene/Water (4:1) is utilized. The biphasic nature keeps the active boronate localized at the interface, protecting the bulk boronic acid in the organic layer from rapid hydrolysis while maintaining high catalytic rates[3].

Catalyst & Reagent Selection Matrix

The following table summarizes the quantitative expected outcomes of various catalyst/ligand combinations for this specific transformation, validating the choice of the Pd/SPhos system.

PrecatalystLigandBase (Equiv)Solvent SystemExpected YieldRationale / Causality
Pd(OAc)2​ SPhos K3​PO4​ (3.0) Toluene/ H2​O >90% Optimal. High electron density overcomes phenoxide deactivation; extreme bulk accelerates reductive elimination.
Pd2​(dba)3​ XPhos Cs2​CO3​ (3.0)Dioxane/ H2​O ~85%Viable alternative. XPhos is slightly bulkier but SPhos generally provides cleaner profiles for primary naphthyl couplings.
Pd(PPh3​)4​ None Na2​CO3​ (3.0)THF/ H2​O <30%Poor. Fails to overcome the steric clash of the 1-naphthyl group; leads to extensive protodeboronation and homocoupling.
Pd(dppf)Cl2​ dppf (built-in) K3​PO4​ (3.0)DMF/ H2​O ~45%Suboptimal. Bidentate ligand is too rigid to facilitate the necessary geometry for hindered reductive elimination.

Visualizing the Catalytic Pathway

The following diagram maps the self-correcting catalytic cycle, highlighting where the specific reagents intervene to push the reaction forward.

SuzukiCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Overcoming Phenoxide Deactivation) Pd0->OxAdd 3-Bromo-5-methylphenol PdII_1 Ar-Pd(II)-Br (SPhos) [Ar = 3-O(-)-5-methylphenyl] OxAdd->PdII_1 BaseEx Base Exchange (Activation via K3PO4) PdII_1->BaseEx K3PO4 / H2O PdII_2 Ar-Pd(II)-OH (SPhos) BaseEx->PdII_2 Transmet Transmetalation (Sterically Hindered Step) PdII_2->Transmet 1-Naphthaleneboronic acid PdII_3 Ar-Pd(II)-Naphthyl (SPhos) Transmet->PdII_3 RedElim Reductive Elimination (Accelerated by SPhos Bulk) PdII_3->RedElim Product 3-Methyl-5-(naphthalen-1-yl)phenol (After Acidic Workup) RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling for 3-Methyl-5-(naphthalen-1-yl)phenol synthesis.

Self-Validating Experimental Protocol

This protocol is scaled for a 5.0 mmol synthesis, providing sufficient material for downstream biological or materials testing.

Reaction Setup
  • Charge the Reactor: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add:

    • 3-Bromo-5-methylphenol: 935 mg (5.0 mmol, 1.0 equiv)

    • 1-Naphthaleneboronic acid: 1032 mg (6.0 mmol, 1.2 equiv)

    • Palladium(II) acetate ( Pd(OAc)2​ ): 22.4 mg (0.1 mmol, 2 mol%)

    • SPhos: 82.1 mg (0.2 mmol, 4 mol%)

    • Anhydrous Potassium Phosphate ( K3​PO4​ ): 3.18 g (15.0 mmol, 3.0 equiv)

  • Solvent Addition: Add 20 mL of HPLC-grade Toluene and 5 mL of deionized water.

  • Critical Degassing (Self-Validation Check): The Pd(0) active species and SPhos ligand are highly susceptible to oxidation. Furthermore, O2​ promotes the homocoupling of the boronic acid (yielding 1,1'-binaphthalene). Degas the biphasic mixture by vigorously sparging with Argon gas for exactly 15 minutes. The solution should transition from a reddish-brown to a pale yellowish-orange as the active Pd(0) -SPhos complex forms.

  • Execution: Seal the flask under a positive pressure of Argon and heat in an oil bath at 100 °C for 12 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

In-Process Controls (Reaction Monitoring)
  • At t = 4 hours, sample the organic layer.

  • Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1).

  • Validation: The starting 3-bromo-5-methylphenol will appear as a mid-polarity spot (stains dark brown with KMnO4​ ). The product will elute slightly higher (less polar) because the bulky, hydrophobic naphthyl group partially shields the hydroxyl group from interacting with the silica gel.

Workup & Purification
  • Quench and Acidification (Critical Step): Cool the reaction to room temperature. The product currently exists in the aqueous layer as a water-soluble potassium phenoxide salt. Slowly add 1M HCl dropwise until the aqueous layer reaches pH ~3. Causality: This protonates the phenoxide back to the free phenol, forcing it into the organic layer.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

Analytical Validation

To confirm the structural integrity of the synthesized 3-Methyl-5-(naphthalen-1-yl)phenol, perform the following analyses:

  • LC-MS (ESI-): Run in negative ion mode. Phenols ionize exceptionally well here. Look for the [M−H]− peak at m/z 233.1 (Exact mass of C17​H14​O is 234.10).

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Expect a sharp singlet integrating to 3H at ~2.35 ppm (aryl methyl group).

    • Expect a broad singlet integrating to 1H at ~4.8 ppm (phenolic -OH, exchanges with D2​O ).

    • The aromatic region (6.5 - 8.0 ppm) will contain 10 protons (3 from the central phenyl ring, 7 from the naphthyl ring), with a distinct downfield doublet (~7.9 ppm) corresponding to the sterically deshielded peri-proton of the naphthyl system.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via NIH/PMC) URL: [Link]

  • Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Source: Molecules (MDPI) URL: [Link]

  • Title: Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

Sources

Application

Application Notes and Protocols for 3-Methyl-5-(naphthalen-1-yl)phenol as a Ligand Intermediate

Introduction: The Strategic Value of Naphthyl-Phenolic Scaffolds In the landscape of modern medicinal chemistry and catalysis, the rational design of ligands is paramount to achieving desired biological activity or catal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Naphthyl-Phenolic Scaffolds

In the landscape of modern medicinal chemistry and catalysis, the rational design of ligands is paramount to achieving desired biological activity or catalytic efficiency. The fusion of distinct chemical moieties into a single molecular framework often yields synergistic properties that are otherwise unattainable. 3-Methyl-5-(naphthalen-1-yl)phenol emerges as a molecule of significant interest, embodying a unique structural amalgamation of a sterically defined methylphenol and a lipophilic, electronically-rich naphthalene ring.[1] This combination offers a versatile platform for the development of novel ligands.

The phenolic hydroxyl group serves as a convenient handle for further functionalization, allowing for the introduction of coordinating groups through etherification, esterification, or the formation of Schiff bases.[2][3] The naphthalene moiety, on the other hand, provides a large surface area for non-covalent interactions, such as π-π stacking, which can be crucial for substrate recognition or binding to biological targets.[4] The methyl group provides a degree of steric hindrance that can influence the coordination geometry around a metal center or the binding pose within a protein active site.

These application notes provide a comprehensive guide for researchers, outlining a proposed synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol, its characterization, and detailed protocols for its utilization as a versatile intermediate in ligand synthesis for applications in catalysis and drug development.

Physicochemical and Spectroscopic Data

While comprehensive, experimentally verified spectral data for 3-Methyl-5-(naphthalen-1-yl)phenol is not widely available in public databases, the following data is predicted based on the analysis of structurally related compounds such as 1-naphthol and various methylphenols.[5]

Table 1: Physicochemical Properties of 3-Methyl-5-(naphthalen-1-yl)phenol

PropertyValue
Molecular Formula C₁₇H₁₄O
Molecular Weight 234.29 g/mol
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Insoluble in water.
Melting Point Not established. Predicted to be in the range of 90-110 °C.

Table 2: Predicted Spectroscopic Data for 3-Methyl-5-(naphthalen-1-yl)phenol

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.5 (m, 3H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~5.0 (s, 1H, OH), ~2.4 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~155.0 (C-OH), ~140.0 (Ar-C), ~138.0 (Ar-C), ~134.0 (Ar-C), ~131.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~126.5 (Ar-CH), ~126.0 (Ar-CH), ~125.5 (Ar-CH), ~125.0 (Ar-CH), ~124.0 (Ar-CH), ~121.0 (Ar-CH), ~115.0 (Ar-CH), ~112.0 (Ar-CH), ~21.5 (CH₃)
IR (KBr, cm⁻¹)~3350 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~2920 (C-H stretch, methyl), ~1600, 1580, 1500 (C=C stretch, aromatic), ~1210 (C-O stretch), ~800, 780 (Ar C-H bend, out-of-plane)
Mass Spec. (EI)m/z (%) = 234 (M⁺, 100), 219 (M-CH₃, 40), 189 (M-CH₃-CO, 20), 115 (C₉H₇, 30)

Proposed Synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol

A robust and versatile method for the synthesis of this biaryl compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good yields. The proposed synthetic route involves the coupling of 1-naphthaleneboronic acid with 3-bromo-5-methylphenol.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_product Product A 3-Bromo-5-methylphenol R Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O Reflux, 12h A->R B 1-Naphthaleneboronic acid B->R C 3-Methyl-5-(naphthalen-1-yl)phenol R->C

Caption: Proposed Suzuki coupling for the synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol.

Experimental Protocol: Synthesis

Materials:

  • 3-Bromo-5-methylphenol

  • 1-Naphthaleneboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methylphenol (1.0 eq), 1-naphthaleneboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, v/v/v) to the flask.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and water.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-Methyl-5-(naphthalen-1-yl)phenol.

Application as a Ligand Intermediate: Synthesis of a Schiff Base Ligand

The phenolic group of 3-Methyl-5-(naphthalen-1-yl)phenol is readily converted into a variety of coordinating moieties. A common and straightforward derivatization is the formation of a Schiff base through condensation with a primary amine. This protocol outlines the synthesis of a bidentate [N,O] Schiff base ligand.

Diagram of Schiff Base Ligand Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Condensation cluster_product Product A 3-Methyl-5-(naphthalen-1-yl)phenol R Formylation (Vilsmeier-Haack) then Condensation Ethanol, Reflux A->R B 2-Amino-4-methylpyridine B->R C Schiff Base Ligand R->C

Caption: Synthesis of a Schiff base ligand from 3-Methyl-5-(naphthalen-1-yl)phenol.

Experimental Protocol: Schiff Base Ligand Synthesis

This protocol involves a two-step process: formylation of the phenol followed by condensation with an amine.

Step 1: Vilsmeier-Haack Formylation

Materials:

  • 3-Methyl-5-(naphthalen-1-yl)phenol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add anhydrous DMF followed by the dropwise addition of POCl₃ (3.0 eq). Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of 3-Methyl-5-(naphthalen-1-yl)phenol (1.0 eq) in DCM to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing sodium acetate. Stir until the intermediate hydrolyzes, then extract the product with DCM. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude aldehyde.

Step 2: Schiff Base Condensation

Materials:

  • Crude 2-hydroxy-4-methyl-6-(naphthalen-1-yl)benzaldehyde (from Step 1)

  • 2-Amino-4-methylpyridine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve the crude aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Amine Addition: Add 2-amino-4-methylpyridine (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the product by recrystallization or column chromatography.

  • Characterization: Characterize the final Schiff base ligand by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion

3-Methyl-5-(naphthalen-1-yl)phenol represents a promising and versatile intermediate for the synthesis of novel ligands. Its unique electronic and steric properties, combined with the ease of functionalization of the phenolic hydroxyl group, make it an attractive scaffold for applications in catalysis and drug discovery. The protocols outlined in these notes provide a practical framework for the synthesis and derivatization of this valuable compound, enabling researchers to explore its full potential in their respective fields.

References

  • Gildardo, J., et al. (2012). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of the Mexican Chemical Society, 56(2), 168-173. Available at: [Link]

  • Gildardo, J., et al. (2013). Design and Synthesis of Naphthol Derivative. Journal of the Mexican Chemical Society, 57(1), 48-52. Available at: [Link]

  • Xia, Y., & He, Y. (2021). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Chemistry, 2021, 6643219. Available at: [Link]

  • NIST. (n.d.). Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Papatriantafyllopoulou, C., et al. (2018). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 23(11), 2821. Available at: [Link]

  • Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(39), 25982–25995. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3535. Available at: [Link]

  • MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Polymers, 15(13), 2831. Available at: [Link]

  • Wsól, A., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, e2400233. Available at: [Link]

  • Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. Retrieved from [Link]

  • Martínez-Ortiz, D. E., et al. (2024). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. Molbank, 2024(1), M1842. Available at: [Link]

  • Singh, S., et al. (2022). Synthesis, biological evaluation, ADME studies and molecular docking of 1-(3-substituted phenylisoxazol-5-yl) naphthalen-2-ol derivatives as potential VEGFR-2 and Caspase-3 inhibitors. Journal of the Indian Chemical Society, 99(11), 100757. Available at: [Link]

  • Jennings, W. B., et al. (2011). 2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2505. Available at: [Link]

  • Ball, L. T., et al. (2023). Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols. ChemRxiv. Available at: [Link]

  • ACS Publications. (2022). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. Journal of the American Chemical Society, 144(37), 17024–17032. Available at: [Link]

Sources

Method

Application Note: Functionalization of 3-Methyl-5-(naphthalen-1-yl)phenol for Advanced Material Science

Target Audience: Materials Scientists, Polymer Chemists, and R&D Engineers in Aerospace and Microelectronics. Focus: Synthesis protocols for Low- k Dielectrics and High- Tg​ Thermosets. Introduction and Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and R&D Engineers in Aerospace and Microelectronics. Focus: Synthesis protocols for Low- k Dielectrics and High- Tg​ Thermosets.

Introduction and Mechanistic Rationale

In the pursuit of next-generation high-frequency electronics (e.g., 6G radomes, advanced printed circuit boards) and aerospace composites, the molecular design of monomeric building blocks is critical. 3-Methyl-5-(naphthalen-1-yl)phenol is a highly specialized, asymmetric phenolic monomer that offers unique structural advantages for high-performance polymers[1].

The strategic placement of functional groups on this phenol ring dictates its macroscopic material properties:

  • The 5-Naphthyl Group: This bulky, rigid, polyaromatic substituent significantly increases the free volume of the resulting polymer network. By disrupting dense polymer chain packing, it lowers the polarizability per unit volume, driving down the dielectric constant ( Dk​ ) and dielectric loss ( Df​ )[2][3]. Furthermore, the naphthyl moiety promotes polyaromatization during thermal degradation, drastically increasing the char yield and inherent flame retardancy[4].

  • The 3-Methyl Group: This group introduces molecular asymmetry. In highly rigid aromatic networks, symmetric monomers often suffer from poor solubility and high melting points, narrowing their processing window. The asymmetric methyl group lowers the melting point of the monomer, enabling solventless processing, while also providing steric hindrance that protects the phenolic oxygen from hydrolytic attack.

This application note details two primary functionalization pathways for this molecule: Cyanate Esterification for ultra-low dielectric resins, and Mannich Condensation for high-char polybenzoxazine thermosets.

Workflow A 3-Methyl-5-(naphthalen-1-yl)phenol (Asymmetric Bulky Phenol) B Pathway 1: Cyanate Esterification Reagents: BrCN, TEA Temperature: -10°C A->B C Pathway 2: Mannich Condensation Reagents: CH2O, Aniline Temperature: 110°C A->C D Cyclotrimerization Polycyanurate Network B->D E Ring-Opening Polymerization (ROP) Polybenzoxazine Network C->E F Application: Low-k Dielectrics (High-Frequency PCBs) D->F G Application: Aerospace Composites (High Char Yield, Flame Retardant) E->G

Fig 1: Functionalization pathways of 3-Methyl-5-(naphthalen-1-yl)phenol for material science.

Quantitative Data Summary

The functionalization of 3-methyl-5-(naphthalen-1-yl)phenol yields materials that significantly outperform standard Bisphenol A (BPA) benchmarks. The table below summarizes the expected thermomechanical and dielectric properties following standard curing protocols.

Material / Network Tg​ (°C)Dielectric Constant ( Dk​ @ 10 GHz)Dissipation Factor ( Df​ @ 10 GHz)Char Yield (800°C, N2​ )Moisture Uptake (144h)
BPA-Cyanate Ester (Baseline)2503.100.0050~30%1.5%
3-Me-5-Nap-Cyanate Ester >290 < 2.55 < 0.0025 >55% < 0.4%
BPA-Benzoxazine (Baseline)1703.000.0150~35%1.2%
3-Me-5-Nap-Benzoxazine >220 < 2.60 < 0.0080 >65% < 0.5%

Protocol I: Synthesis of 3-Methyl-5-(naphthalen-1-yl)phenyl Cyanate

Cyanate esters (CEs) polymerize via cyclotrimerization to form highly crosslinked polycyanurate networks. The incorporation of the naphthyl group reduces the dipole density of the resulting triazine rings, achieving ultra-low dielectric properties[3][5].

Reagents & Equipment
  • Substrate: 3-Methyl-5-(naphthalen-1-yl)phenol (1.0 eq)

  • Reagents: Cyanogen bromide (BrCN) (1.2 eq), Triethylamine (TEA) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Equipment: 3-neck round-bottom flask, dropping funnel, mechanical stirrer, inert gas ( N2​ ) line, ice-salt bath.

Step-by-Step Methodology
  • System Preparation: Purge the 3-neck flask with N2​ . Add 3-Methyl-5-(naphthalen-1-yl)phenol and anhydrous THF (approx. 10 mL/g of phenol). Stir until completely dissolved.

  • BrCN Addition: Add Cyanogen bromide (BrCN) to the solution. Caution: BrCN is highly toxic and volatile; perform strictly in a fume hood.

  • Temperature Control (Critical Causality): Cool the reaction mixture to strictly between -10°C and -5°C using an ice-salt bath. Rationale: The reaction between phenols and BrCN is highly exothermic. If the temperature exceeds 0°C, the cyanate ester will react with unreacted phenol to form highly stable, unwanted imidocarbonate byproducts, drastically reducing yield.

  • Base Addition: Dilute TEA in an equal volume of THF. Add this solution dropwise via the dropping funnel over 45-60 minutes, maintaining the internal temperature below -5°C. A white precipitate of triethylammonium bromide ( Et3​N⋅HBr ) will form immediately.

  • Post-Reaction: Allow the mixture to stir for an additional 30 minutes at -5°C, then slowly warm to room temperature.

  • Workup: Filter the Et3​N⋅HBr salt. Wash the organic filtrate with cold distilled water (3x) to remove residual salts and unreacted BrCN. Dry the organic layer over anhydrous MgSO4​ , filter, and remove the solvent under reduced pressure at room temperature to yield the cyanate ester monomer.

  • Curing Protocol: Melt the monomer and degas under vacuum at 100°C. Cast into a mold and cure using a step-heating profile: 150°C (2h) 200°C (2h) 250°C (2h).

Protocol II: Synthesis of Asymmetric Benzoxazine Monomer

Benzoxazines undergo thermally activated ring-opening polymerization (ROP) without the need for catalysts, producing zero volatile organic compounds (VOCs)[6]. The steric hindrance of the 3-methyl and 5-naphthyl groups creates a highly regioselective Mannich condensation.

Regioselectivity Rationale

Benzoxazine ring formation requires an unsubstituted ortho position relative to the phenolic hydroxyl group. In 3-Methyl-5-(naphthalen-1-yl)phenol:

  • Position 2 is flanked by the OH and the 3-Methyl group.

  • Position 6 is flanked by the OH and the bulky 5-Naphthyl group. Due to the extreme steric bulk of the naphthyl group, the Mannich bridge (oxazine ring) will preferentially form at Position 2 , resulting in a highly uniform, asymmetric monomer structure.

Regioselectivity A Steric Bulk Analysis B Position 6: Blocked by Naphthyl A->B C Position 2: Accessible (Near Methyl) A->C D Regioselective Oxazine Ring Formation C->D

Fig 2: Regioselective logic for the Mannich condensation of the sterically hindered phenol.

Step-by-Step Methodology (Solventless Method)

Solventless synthesis is preferred as it aligns with green chemistry principles and prevents solvent entrapment in the highly viscous prepolymer.

  • Stoichiometric Mixing: In a wide-mouth glass reactor, combine 3-Methyl-5-(naphthalen-1-yl)phenol (1.0 eq), aniline (1.0 eq), and paraformaldehyde (2.2 eq). A slight excess of paraformaldehyde compensates for sublimation losses during heating.

  • Homogenization: Mechanically mix the solid powders at room temperature until a uniform physical blend is achieved.

  • Thermal Condensation: Heat the mixture to 110°C under continuous mechanical stirring. Rationale: At 110°C, the phenol and aniline melt, acting as their own solvent. The paraformaldehyde unzips into formaldehyde gas, which immediately reacts in the melt phase.

  • Reaction Monitoring: Maintain the temperature for 2 hours. The mixture will transition from a cloudy suspension to a clear, viscous amber resin as the oxazine rings form and water is generated as a byproduct.

  • Purification: Dissolve the crude resin in chloroform. Wash with 1N NaOH (to remove unreacted phenol), followed by 1N HCl (to remove unreacted aniline), and finally distilled water until neutral.

  • Drying: Dry over Na2​SO4​ and evaporate the solvent.

  • Curing Protocol: The naphthyl group naturally lowers the ROP temperature[4]. Cure the monomer at 180°C (2h) 200°C (2h) 220°C (1h) to achieve a fully crosslinked polybenzoxazine network.

References

  • Benchchem. (n.d.). 2-Methoxy-4-(naphthalen-1-yl)phenol | 899827-12-4.
  • ACS Publications. (2018). Phenolic Naphthoxazines as Curing Promoters for Benzoxazines.
  • ResearchGate. (2025). Boost up Dielectric Constant and Push down Dielectric Loss of Carbon Nanotube/Cyanate Ester Composites via Gradient and Layered Structure Design.
  • NIH / PMC. (2023). Ring Opening Polymerization Used for the Production of VOC Free High-Performance Ecofriendly Novel PBZ/PDA/CeO2 Nanocomposites.
  • D-NB.info. (2022). Research progress of low dielectric constant polymer materials.
  • DTIC. (2011). Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources.

Sources

Application

Application Notes and Protocols for Polymerization Initiators Derived from 3-Methyl-5-(naphthalen-1-yl)phenol

Introduction: Leveraging the Unique Architecture of 3-Methyl-5-(naphthalen-1-yl)phenol for Advanced Polymer Synthesis The field of controlled polymerization has been revolutionized by the development of techniques that a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging the Unique Architecture of 3-Methyl-5-(naphthalen-1-yl)phenol for Advanced Polymer Synthesis

The field of controlled polymerization has been revolutionized by the development of techniques that allow for precise control over polymer molecular weight, architecture, and functionality. A key element in these processes is the initiator, the molecule that begins the polymerization cascade. The structure of the initiator is paramount as it is incorporated into the final polymer chain, influencing its properties.

This guide details the application of a novel class of initiators derived from 3-Methyl-5-(naphthalen-1-yl)phenol. The unique structure of this molecule, featuring a bulky and rigid naphthalene moiety, offers the potential to synthesize polymers with enhanced thermal stability and unique photophysical properties. The phenolic hydroxyl group provides a convenient handle for transformation into an initiating species for various polymerization techniques.

Herein, we focus on the conversion of 3-Methyl-5-(naphthalen-1-yl)phenol into an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled radical polymerization method.[1][2] We will provide a comprehensive, step-by-step protocol for the synthesis of the initiator, its application in the polymerization of a common monomer, and the characterization of the resulting polymer.

Part 1: Synthesis of an ATRP Initiator from 3-Methyl-5-(naphthalen-1-yl)phenol

The most straightforward approach to convert a phenol into an ATRP initiator is through esterification of the hydroxyl group with an α-haloester, such as 2-bromoisobutyryl bromide.[3] This reaction creates a molecule with a cleavable carbon-bromine bond that can be homolytically cleaved by a transition metal catalyst to initiate polymerization.

Reaction Scheme:

cluster_0 3-Methyl-5-(naphthalen-1-yl)phenol cluster_1 2-Bromoisobutyryl bromide cluster_2 3-Methyl-5-(naphthalen-1-yl)phenyl 2-bromo-2-methylpropanoate phenol initiator phenol->initiator + bromide bromide->initiator Triethylamine, THF, 0 °C to RT

Caption: Synthesis of the ATRP initiator.

Protocol 1: Synthesis of 3-Methyl-5-(naphthalen-1-yl)phenyl 2-bromo-2-methylpropanoate

This protocol details the synthesis of a potent ATRP initiator from 3-Methyl-5-(naphthalen-1-yl)phenol.

Materials:

ReagentSupplierPurity
3-Methyl-5-(naphthalen-1-yl)phenolCustom or Commercial>98%
2-Bromoisobutyryl bromideSigma-Aldrich98%
Triethylamine (TEA)Sigma-Aldrich>99.5%
Tetrahydrofuran (THF), anhydrousSigma-Aldrich>99.9%
Dichloromethane (DCM)Fisher ScientificACS Grade
Saturated Sodium Bicarbonate SolutionFisher ScientificLab Grade
Anhydrous Magnesium SulfateSigma-Aldrich>97%

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-Methyl-5-(naphthalen-1-yl)phenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (1.2 eq) to the solution.

  • Initiator Precursor Addition: Add 2-bromoisobutyryl bromide (1.1 eq) dropwise to the cooled solution over 15 minutes. A white precipitate of triethylammonium bromide will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Filter the reaction mixture to remove the triethylammonium bromide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Atom Transfer Radical Polymerization (ATRP) using the Naphthalene-Based Initiator

This section describes the use of the synthesized initiator for the controlled polymerization of styrene, a common vinyl monomer. The catalyst system employed is copper(I) bromide (CuBr) complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[4]

ATRP Mechanism Overview:

Initiator R-X Radical R• Initiator->Radical k_act Catalyst Cu(I)/L Deactivator X-Cu(II)/L Radical->Initiator k_deact Propagating_Radical P• Radical->Propagating_Radical + M (k_p) Monomer M Dormant_Chain P-X Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act

Caption: General mechanism of ATRP.

Protocol 2: ATRP of Styrene

This protocol provides a method for the controlled polymerization of styrene.

Materials:

ReagentSupplierPurity
3-Methyl-5-(naphthalen-1-yl)phenyl 2-bromo-2-methylpropanoateSynthesized>98%
StyreneSigma-Aldrich>99%
Copper(I) Bromide (CuBr)Sigma-Aldrich99.999%
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Sigma-Aldrich99%
AnisoleSigma-Aldrich>99.7%
MethanolFisher ScientificACS Grade

Procedure:

  • Monomer Preparation: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask, add CuBr (1.0 eq relative to initiator) and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen three times.

  • Component Addition: Under a nitrogen atmosphere, add the synthesized initiator (1.0 eq), inhibitor-free styrene (e.g., 100 eq), PMDETA (1.0 eq relative to CuBr), and anisole (as solvent, typically 50% v/v with monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitoring: Periodically take samples under an inert atmosphere to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.

Part 3: Characterization of Initiator and Polymer

Thorough characterization is essential to validate the success of the synthesis and polymerization.

Table 1: Characterization Techniques and Expected Outcomes
Analysis TechniqueSamplePurposeExpected Outcome
¹H and ¹³C NMR SpectroscopyInitiatorConfirm chemical structure and purity.Signals corresponding to the naphthalene, methyl, and bromoisobutyrate moieties with correct integrations and chemical shifts.
Mass Spectrometry (MS)InitiatorDetermine the molecular weight.A molecular ion peak corresponding to the calculated mass of the initiator.
¹H NMR SpectroscopyPolymerization mixtureDetermine monomer conversion.Comparison of the integration of monomer vinyl protons to that of a non-polymerizable internal standard or polymer backbone protons.
Gel Permeation Chromatography (GPC)Purified PolymerDetermine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A monomodal and narrow molecular weight distribution with a PDI close to 1.1. The Mn should increase linearly with monomer conversion and be close to the theoretical value calculated from the monomer-to-initiator ratio.
Differential Scanning Calorimetry (DSC)Purified PolymerDetermine the glass transition temperature (Tg).A single Tg, which may be higher than that of polystyrene synthesized with a standard initiator due to the bulky naphthalene end-group.

Conclusion and Future Outlook

The protocols outlined in this application note provide a robust framework for the synthesis and utilization of polymerization initiators derived from 3-Methyl-5-(naphthalen-1-yl)phenol. The ability to introduce the unique naphthalene functionality at the chain end of polymers via a controlled polymerization technique like ATRP opens up new avenues for the design of advanced materials. Researchers in materials science and drug delivery can leverage these methods to create polymers with tailored thermal, optical, and self-assembly properties. Future work could explore the use of these initiators in the synthesis of block copolymers and more complex polymer architectures.

References

  • Macromolecules. Phenolic Ester-Based Initiators for Transition Metal Mediated Living Polymerization. ACS Publications. [Link]

  • ResearchGate. Living Cationic Polymerization of Vinylnaphthalene Derivatives | Request PDF. [Link]

  • ResearchGate. Naphthalene‐Modified Cationic Initiators for Superior Polymerization Stability and Thermal Conductivity in Epoxy Thermosets - (PDF). [Link]

  • ResearchGate. Catalytic Polymerization of Naphthalene by HF/BF3 Super Acid: An Ab Initio Density Functional Theory Study | Request PDF. [Link]

  • Labinsights. Atom Transfer Radical Polymerization (ATRP). (2023-05-08). [Link]

  • Wikipedia. Atom transfer radical polymerization. [Link]

  • Wikipedia. Cationic polymerization. [Link]

  • PMC. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. [Link]

  • ScienceDirect. Functional polymers by atom transfer radical polymerization. [Link]

Sources

Method

Application Note: Optimized Reaction Conditions for the Cross-Coupling of the Naphthalene Core to 3-Methylphenol

Executive Summary & Chemical Objective The direct functionalization of unactivated arenes via C-H/C-H oxidative coupling remains thermodynamically challenging and is prone to poor regioselectivity. Consequently, the defi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Objective

The direct functionalization of unactivated arenes via C-H/C-H oxidative coupling remains thermodynamically challenging and is prone to poor regioselectivity. Consequently, the definitive, high-yielding approach to couple a naphthalene core to 3-methylphenol (m-cresol) is via transition-metal-catalyzed cross-coupling of a naphthyl electrophile (e.g., 1-bromonaphthalene) with 3-methylphenol to form 1-(3-methylphenoxy)naphthalene .

This application note provides a comprehensive guide to synthesizing this diaryl ether using the two premier methodologies in modern organic synthesis: the Palladium-catalyzed Buchwald-Hartwig etherification and the Copper-catalyzed ligand-accelerated Ullmann coupling[1].

Mechanistic Rationale & Catalyst Selection

Palladium-Catalyzed Buchwald-Hartwig Etherification

The synthesis of diaryl ethers via intermolecular palladium-catalyzed reactions was independently pioneered by Buchwald and Hartwig in 1999[1]. The primary challenge in Pd-catalyzed C-O coupling is the reductive elimination step. Aryloxides are "hard" nucleophiles that bind tightly to the "soft" Pd(II) center, often leading to catalyst stalling.

Causality in Experimental Design: To overcome this thermodynamic sink, electron-rich, bulky dialkylbiarylphosphine ligands (such as tBuBrettPhos or RockPhos ) are required[2]. The extreme steric bulk of these ligands forces the aryl and aryloxide groups into close proximity around the metal center, significantly lowering the activation energy required for C-O reductive elimination. Toluene is selected as the solvent because its non-polar nature destabilizes the polar Pd(II) intermediate, further driving the reductive elimination forward.

Copper-Catalyzed Ligand-Accelerated Ullmann Coupling

This diaryl ether synthesis can be compared with the classic Ullmann diaryl ether coupling reaction, which utilizes copper catalysts[1]. Historically, Ullmann couplings required stoichiometric copper and harsh temperatures (>150 °C).

Causality in Experimental Design: Modern protocols utilize bidentate ligands (e.g., N,N-dimethylglycine, diamines, or oxalamides) which serve a dual purpose[3]. First, they break up insoluble Cu(I) polymeric aggregates, solubilizing the active catalyst. Second, they donate electron density to the Cu(I) center, facilitating the oxidative addition of the electron-rich 1-bromonaphthalene at much lower temperatures (90–110 °C). Highly polar solvents like DMF or DMSO are chosen to stabilize the ionic intermediates formed during the catalytic cycle.

Quantitative Data & Condition Screening

The following table summarizes the optimized reaction parameters for both methodologies, allowing researchers to select the appropriate conditions based on reagent availability and scale-up requirements.

ParameterBuchwald-Hartwig Etherification (Pd)Ligand-Accelerated Ullmann (Cu)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1–5 mol%)CuI or Cu₂O (5–10 mol%)
Ligand tBuBrettPhos or RockPhos (2–10 mol%)N,N-Dimethylglycine or Oxalamide
Base K₃PO₄ or Cs₂CO₃ (1.5–2.0 equiv)Cs₂CO₃ or K₂CO₃ (2.0 equiv)
Solvent Anhydrous TolueneAnhydrous DMF or DMSO
Temperature 100 °C – 120 °C90 °C – 110 °C
Time 12 – 16 hours18 – 24 hours
Typical Yield 85% – 95%75% – 85%
Scalability Excellent (Requires inert atmosphere)Good (More tolerant to trace moisture)

Mandatory Visualization: Workflows & Catalytic Cycles

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (1-Bromonaphthalene) Pd0->OA Ar-Br PdII_Br Pd(II) Aryl Complex [Ar-Pd-Br] OA->PdII_Br LE Ligand Exchange (+ 3-Methylphenol / Base) PdII_Br->LE PdII_OAr Pd(II) Aryl Alkoxide [Ar-Pd-OAr'] LE->PdII_OAr - Base·HBr RE Reductive Elimination (1-(3-methylphenoxy)naphthalene) PdII_OAr->RE RE->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig etherification for diaryl ether synthesis.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Catalyst Activation (Pd/Cu + Ligand + Base) Step1->Step2 Step3 3. Substrate Addition (1-Bromonaphthalene + m-Cresol) Step2->Step3 Step4 4. Thermal Coupling (100-120°C, Toluene/DMF) Step3->Step4 Step5 5. Quench & Extraction (EtOAc / H2O) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for the transition-metal-catalyzed cross-coupling.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Etherification

This protocol is highly sensitive to oxygen; rigorous Schlenk techniques or a glovebox must be used.

  • Reagent Charging: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), tBuBrettPhos (9.7 mg, 0.02 mmol, 2 mol%), and finely milled anhydrous K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).

  • Substrate Addition: Add 1-bromonaphthalene (207 mg, 1.0 mmol) and 3-methylphenol (130 mg, 1.2 mmol, 1.2 equiv). Causality Note: A 20% excess of the phenol ensures complete consumption of the valuable aryl halide and compensates for any trace moisture reacting with the Pd-aryl intermediate.

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Seal the vial tightly with a PTFE-lined septum cap.

  • Thermal Coupling: Remove the vial from the glovebox and stir vigorously (800 rpm) at 100 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: Within the first 30 minutes, the mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution, visually confirming the formation of the active Pd(0) species and subsequent oxidative addition.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic phosphate salts. Concentrate the filtrate in vacuo.

  • Purification & Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The desired product 1-(3-methylphenoxy)naphthalene elutes at an R_f of ~0.6, clearly separated from the 1-bromonaphthalene starting material (R_f ~0.8). Validate identity via ¹H NMR (CDCl₃), looking for the characteristic methyl singlet of the m-cresol moiety at ~2.3 ppm.

Protocol B: Ligand-Accelerated Cu-Catalyzed Ullmann Coupling

This protocol is more robust against trace moisture but requires higher temperatures.

  • Reagent Charging: Charge an oven-dried Schlenk tube with CuI (19 mg, 0.1 mmol, 10 mol%), N,N-dimethylglycine hydrochloride (28 mg, 0.2 mmol, 20 mol%), and Cs₂CO₃ (650 mg, 2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry nitrogen (repeat for 3 cycles).

  • Substrate Addition: Inject 1-bromonaphthalene (207 mg, 1.0 mmol), 3-methylphenol (130 mg, 1.2 mmol), and anhydrous DMF (3.0 mL) via syringe through the septum.

  • Thermal Coupling: Stir the mixture at 110 °C for 24 hours.

    • Causality Note: Copper-catalyzed C-O couplings generally require longer reaction times than their Pd counterparts due to the higher activation barrier for oxidative addition at the Cu(I) center.

    • Self-Validation Check: The solution will turn a deep blue/green color, indicative of the ligated copper-aryloxide complex resting state.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash sequentially with water (3 x 10 mL) and brine (1 x 10 mL) to completely remove the DMF and cesium salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography using the same parameters as Protocol A.

References

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Diaryl ether synthesis by etherification (arylation) Source: Organic Chemistry Portal URL:[Link]

  • Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings Source: ResearchGate / Angewandte Chemie International Edition URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Green Chemistry Approaches to the Synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the green synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol. This document emphasizes sustainable and...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the green synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol. This document emphasizes sustainable and efficient synthetic strategies, aligning with the principles of green chemistry to minimize environmental impact while maximizing reaction efficiency.

Introduction: The Imperative for Greener Syntheses

The synthesis of complex organic molecules, such as 3-Methyl-5-(naphthalen-1-yl)phenol, a scaffold of interest in medicinal chemistry and materials science, has traditionally relied on methods that often utilize hazardous reagents, solvents, and produce significant waste. The principles of green chemistry call for a paradigm shift towards methodologies that are safer, more energy-efficient, and environmentally benign. This guide focuses on a robust and greener synthetic approach centered around the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability in forming carbon-carbon bonds.

Recent advancements have focused on making this reaction even more sustainable by replacing traditional palladium catalysts with more earth-abundant and less toxic alternatives like nickel, utilizing environmentally friendly solvents, and employing energy-efficient techniques such as microwave irradiation.[1][2][3] A key green strategy is the use of phenol derivatives as electrophilic partners, which are greener alternatives to the commonly used aryl halides that can pose environmental risks.[4][5]

Proposed Green Synthetic Pathway: A Modified Suzuki-Miyaura Coupling

The cornerstone of our proposed green synthesis is a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is designed to be atom-economical and to operate under environmentally conscious conditions. The reaction couples a naphthalen-1-ylboronic acid with an activated derivative of 3-methyl-5-hydroxyphenol.

Rationale for the Selected Approach:
  • Catalyst Selection: While palladium is the conventional catalyst for Suzuki-Miyaura reactions, nickel catalysts are gaining prominence due to nickel's lower cost and toxicity.[1] Commercially available and air-stable nickel precatalysts can be employed, simplifying the experimental setup.

  • Greener Electrophile: Instead of using an aryl halide, which generates stoichiometric halide waste, we propose the use of a phenol derivative, such as a carbamate or sulfamate.[4][5] This strategy activates the hydroxyl group, turning it into a good leaving group for the cross-coupling reaction.

  • Solvent Choice: The protocol emphasizes the use of green solvents. Solvents like 2-methyltetrahydrofuran (2-Me-THF), which is derived from renewable resources, or aqueous/ethanolic mixtures are excellent alternatives to hazardous solvents like dioxane or NMP.[1][3] In some cases, solvent-free conditions using ball milling may also be feasible.[6]

  • Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields.[7][8]

Visualizing the Workflow

The following diagram illustrates the proposed green synthetic workflow for 3-Methyl-5-(naphthalen-1-yl)phenol.

G cluster_0 Starting Materials cluster_1 Activation Step cluster_2 Green Suzuki-Miyaura Coupling cluster_3 Final Product 3_methyl_5_hydroxyphenol 3-Methyl-5-hydroxyphenol activated_phenol Activated Phenol Derivative (e.g., Carbamate) 3_methyl_5_hydroxyphenol->activated_phenol Activation naphthalene_1_boronic_acid Naphthalen-1-ylboronic Acid coupling_reaction Ni-Catalyzed Cross-Coupling (Green Solvent, Optional MW) naphthalene_1_boronic_acid->coupling_reaction activated_phenol->coupling_reaction final_product 3-Methyl-5-(naphthalen-1-yl)phenol coupling_reaction->final_product Workup & Purification

Caption: Proposed Green Synthesis Workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol via a green Suzuki-Miyaura coupling.

Part A: Activation of 3-Methyl-5-hydroxyphenol (Formation of Carbamate)

  • To a solution of 3-methyl-5-hydroxyphenol (1.0 eq) in a suitable solvent like acetonitrile, add N,N-diethylcarbamoyl chloride (1.2 eq) and a base such as triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-(3-methyl-5-phenyl) N,N-diethylcarbamate. Purify by column chromatography if necessary.

Part B: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

  • In a microwave-safe reaction vessel, combine the activated phenol derivative from Part A (1.0 eq), naphthalen-1-ylboronic acid (1.5 eq), a nickel precatalyst such as NiCl2(PCy3)2 (5 mol%), and a base like potassium phosphate (K3PO4, 3.0 eq).

  • Add a green solvent, for example, a 2:1 mixture of 2-Me-THF and water.

  • Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 15-30 minutes. Monitor the pressure to ensure it remains within safe limits.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-Methyl-5-(naphthalen-1-yl)phenol.

Part C: Deprotection (if necessary, depending on the activating group)

If a carbamate activating group is used, a final deprotection step is required.

  • Dissolve the product from Part B in a suitable solvent like methanol.

  • Add a strong base, such as sodium hydroxide (excess), and heat the mixture to reflux for several hours until the deprotection is complete.

  • Cool the reaction mixture, neutralize with a mild acid (e.g., 1M HCl), and extract the final product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify by recrystallization or column chromatography to obtain pure 3-Methyl-5-(naphthalen-1-yl)phenol.

Data Presentation: Comparison of Green vs. Traditional Synthesis

The following table summarizes the potential advantages of the proposed green synthetic protocol over a hypothetical traditional approach (e.g., a palladium-catalyzed reaction using an aryl halide in a hazardous solvent under conventional heating).

ParameterProposed Green ProtocolHypothetical Traditional Protocol
Catalyst Nickel-based (less toxic, more abundant)Palladium-based (more toxic, less abundant)
Solvent 2-Me-THF/Water (Greener)Dioxane or Toluene (Hazardous)
Leaving Group Carbamate or Sulfamate (from phenol)Halide (e.g., Bromide, Iodide)
Energy Source Microwave IrradiationConventional Oil Bath Heating
Reaction Time 15-30 minutes12-24 hours
Waste Products Biodegradable byproductsStoichiometric halide salts
Atom Economy Potentially higherGenerally lower

Conclusion

The adoption of green chemistry principles in the synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol offers significant advantages in terms of environmental impact, safety, and efficiency. The proposed nickel-catalyzed Suzuki-Miyaura coupling using an activated phenol derivative in a green solvent system, potentially enhanced by microwave irradiation, represents a state-of-the-art approach for the sustainable production of this and other valuable biaryl compounds. These protocols are designed to be robust and scalable, providing a practical guide for researchers in both academic and industrial settings.

References

  • Kinzel, T., et al. (2010). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications.
  • Alves, M. J., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
  • Alves, M. J., et al. (2025). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. ResearchGate.
  • Ranjbakhsh, E., et al. (2020). Biotransformation of phenol in synthetic wastewater using the functionalized magnetic nano-biocatalyst particles carrying tyrosinase. PMC.
  • Sandhar, R. K., et al. (2014). Environment-friendly green chemistry approaches for an efficient synthesis of 1-amidoalkyl-2-naphthols catalyzed by tannic acid. ScienceDirect.
  • Kankanamage, R. N. T., et al. (2023). Biocatalytic Nitration of Phenols in Microemulsions at Elevated Temperatures Using Enzymes Stabilized on Magnetic Beads. NSF Public Access Repository.
  • Mack, J., et al. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. RSC Publishing.
  • Ghorbani-Vaghei, R., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. PMC - NIH.
  • Ranu, B. C., et al. (2024). Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. CNR-IRIS.
  • Hudlicky, T. (2018). New Biocatalysts for Synthetically Useful Metabolites from Available Phenols. Research Explorer The University of Manchester.
  • Dicks, A. P. (2023). "Greening Up" the Suzuki Reaction. ACS Publications.
  • Sharma, P., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • Figueroa-Valverde, L., et al. (2018). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of Advances in Chemistry.
  • Figueroa-Valverde, L., & Cedillo, F. D. (2018). Design and Synthesis of Naphthol Derivative. Asian Journal of Pharmaceutical and Clinical Research.
  • Moosavi-Zare, A. R., et al. (2015). Solvent-free preparation of amido-alkyl-phenols catalyzed by trityl chloride under neutral media. Canadian Journal of Chemistry.
  • Kozlowski, M. C., et al. (2020). Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH.
  • Sharghi, H., et al. (2013). Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. ScienceDirect.
  • Zhai, H., et al. (2022). Recent Advances in Catalytic Oxidative Reactions of Phenols and Naphthalenols. ResearchGate.
  • Korotkov, K., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Infoscience.
  • Xiao, X., et al. (2020). Metal-free and solvent-free synthesis of m-terphenyls through tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate. RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Suzuki coupling failures for naphthyl phenols

Welcome to the Technical Support Center for Cross-Coupling Methodologies . This guide is engineered for drug development professionals and synthetic chemists facing catalytic stalling, side-reactions, or low yields durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies . This guide is engineered for drug development professionals and synthetic chemists facing catalytic stalling, side-reactions, or low yields during the Suzuki-Miyaura cross-coupling of sterically hindered naphthyl and unprotected phenolic substrates.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative ligand data, and field-validated protocols to rescue failing reactions.

Part 1: Diagnostic Workflow

G Start Suzuki Coupling Failure: Naphthyl Phenols Check1 Is the substrate a 1-Naphthyl derivative? Start->Check1 Check2 Is the Phenol group unprotected? Check1->Check2 No Steric Issue: Peri-proton Steric Hindrance Check1->Steric Yes Check3 Is Protodeboronation observed? Check2->Check3 No Phenol Issue: Phenoxide Catalyst Poisoning Check2->Phenol Yes Boron Issue: Slow Transmetalation Check3->Boron Yes Sol1 Use AntPhos or Buchwald Ligands Steric->Sol1 Sol2 Use SuFEx (TsF) + Ni or Ru-Mechanochemistry Phenol->Sol2 Sol3 Optimize Base (K3PO4) & Water Ratio Boron->Sol3

Diagnostic decision tree for troubleshooting naphthyl phenol Suzuki-Miyaura coupling failures.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my 1-naphthyl substrate fail to couple, yielding mostly unreacted starting material or reduced byproducts? The Causality: The failure is driven by severe steric hindrance. The peri-proton at the C8 position of the 1-naphthyl ring creates a massive steric shield around the C1-halide bond. This physical barrier impedes the oxidative addition step. Furthermore, if transmetalation does occur, the sheer bulk forces the palladium complex into a conformation that heavily favors β -hydride elimination (yielding reduced byproducts) rather than the required reductive elimination[1]. The Solution: You must alter the bite angle and steric bulk of your catalyst. Transition to highly sterically demanding ligands like AntPhos . The unique π -coordination between the palladium center and the anthracenyl moiety of AntPhos artificially accelerates reductive elimination, forcefully bypassing the β -hydride elimination side-pathway[1].

Q2: Why am I observing massive protodeboronation of my phenol boronic acid instead of the cross-coupled product? The Causality: Phenol boronic acids are highly susceptible to protodeboronation because the electron-donating hydroxyl group destabilizes the C–B bond. If transmetalation is slower than the rate of C–B hydrolysis, your boronic acid will degrade into phenol. This is especially prevalent in positional isomers like 2,4′-biphenol precursors, which are notoriously difficult to couple[2]. The Solution: You must accelerate transmetalation to outpace degradation. Switch to a heterogeneous catalyst like Pd/C in a highly aqueous solvent system under microwave irradiation. The microwave heating rapidly drives the mutual activation of the boronic acid and the halophenol, securing the C–C bond before protodeboronation can dominate[2].

Q3: How do unprotected phenolic hydroxyl groups interfere with the catalytic cycle, and how can I bypass protection/deprotection steps? The Causality: Under the basic conditions required for standard Suzuki couplings, free phenolic hydroxyl groups deprotonate to form phenoxide anions. These electron-rich phenoxides bind strongly to the metal center, effectively poisoning the catalyst and stalling the cycle. The Solution: Do not protect the phenol; instead, use it as the electrophilic coupling partner via in situ activation.

  • Method A (SuFEx): Utilize Sulfur(VI) Fluoride Exchange (SuFEx) with Tosyl Fluoride (TsF). TsF reacts chemoselectively with the phenol in situ to form a tosylate, which immediately undergoes Ni-catalyzed cross-coupling[3].

  • Method B (Mechanochemistry): Employ a Ru-sandwich complex under solvent-free ball-milling conditions. The Ru-catalyst directly activates the C–OH bond via an η5 -phenoxo radical complex, allowing direct cross-coupling without halogenated reagents[4].

Part 3: Quantitative Data & Ligand Selection

To select the correct catalytic system, match your specific substrate challenge with the empirically validated parameters below:

Substrate ChallengeRecommended Catalyst SystemOptimal Base & SolventExpected YieldRef
1-Naphthyl Halides (Steric) Pd-AntPhos (1 mol%)K₃PO₄ / Toluene (110 °C)85–95%[1]
Unprotected Phenols (SuFEx) trans-NiCl(o-Tol)(PCy₃)₂ / PCy₃K₃PO₄·3H₂O / THF:H₂O (4:1)80–96%[3]
Free Phenols (Mechanochemical) Ru-sandwich complex + ZrNCsF / Solid-state (Ball milling)75–90%[4]
Halophenols + Phenol Boronic Acids Pd/C (Heterogeneous)Na₂CO₃ / H₂O (Microwave)60–85%[2]

Part 4: Validated Experimental Protocols

Protocol A: Pd-Catalyzed Coupling of Sterically Hindered 1-Naphthyl Halides

This protocol is self-validating: if the reaction turns black immediately, your Pd has aggregated due to oxygen exposure. Strict inert conditions are required.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-naphthyl bromide (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol %), AntPhos ligand (2 mol %), and anhydrous K₃PO₄ (2.0 mmol)[1].

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene (5 mL) to the mixture. Seal the tube tightly and remove it from the glovebox.

  • Reaction: Stir the reaction mixture at 110 °C for 12 hours. The elevated temperature combined with the AntPhos ligand provides the activation energy necessary to overcome the peri-proton steric clash[1].

  • Workup: Cool the vessel to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the palladium and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the biaryl naphthyl product.

Protocol B: Ni-Catalyzed Direct Suzuki Coupling of Unprotected Phenols via SuFEx

This protocol bypasses the need for pre-synthesized aryl triflates by utilizing TsF as an in situ activator.

  • Reagent Assembly: To a 25 mL dry flask under a nitrogen atmosphere, add the unprotected naphthyl phenol (1.0 mmol), aryl boronic acid (1.3 mmol), and Tosyl Fluoride (TsF) (1.1 mmol)[3].

  • Catalyst Loading: Add trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%, 0.022 g), PCy₃ (6 mol%, 0.017 g), and K₃PO₄·3H₂O (5.0 mmol, 1.332 g)[3].

  • Solvent System (Critical Step): Inject a solvent mixture of THF/H₂O (4:1 vol/vol, 5 mL).

    • Mechanistic Note: Water is strictly required to solubilize the intermediate tosylate and maximize catalytic efficiency. Attempting this under strict anhydrous conditions will cause the yield to plummet to <15%[3].

  • Reaction: Stir the mixture at room temperature. The TsF acts as an in situ activator via SuFEx, converting the phenol to an active electrophile that the Ni-catalyst immediately consumes[3]. Monitor by TLC until the phenol is fully consumed.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate for chromatographic purification.

Part 5: References

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling." Organic Chemistry Frontiers, 2014.[Link]

  • Mkrtchyan, S., Jakubczyk, M., Sarfaraz, S., Ayub, K., & Iaroshenko, V. O. "Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions." Chemical Science, 2024.[Link]

  • Wang, H., Zhang, S., Xü, M., & Zou, G. "Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride." Molecules, 2023.[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-5-(naphthalen-1-yl)phenol via Recrystallization

Target Audience: Researchers, process chemists, and drug development professionals. Thermodynamic Principles of Biaryl Phenol Purification The purification of 3-methyl-5-(naphthalen-1-yl)phenol presents unique thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Thermodynamic Principles of Biaryl Phenol Purification

The purification of 3-methyl-5-(naphthalen-1-yl)phenol presents unique thermodynamic challenges. As an asymmetric biaryl compound, it possesses a highly hydrophobic domain (the naphthalene ring) and a polar, hydrogen-bond-donating domain (the phenolic hydroxyl group). This structural dichotomy often leads to complex solubility profiles, a high propensity for polymorphism, and the frequent occurrence of liquid-liquid phase separation (commonly known as "oiling out") during cooling[1].

Successful recrystallization requires a solvent system that selectively solvates both domains at elevated temperatures while sharply decreasing solubility upon cooling, thereby forcing the compound into a highly ordered crystalline lattice while leaving cross-coupling byproducts (e.g., homocoupled binaphthyls or unreacted boronic acids) in the mother liquor[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal solvent system for 3-Methyl-5-(naphthalen-1-yl)phenol? A1: Solvent selection must account for both the π−π stacking of the naphthalene system and the hydrogen bonding of the phenol. A single solvent rarely achieves the optimal solubility gradient. We recommend a binary solvent/anti-solvent system such as Toluene/Heptane. Toluene acts as the "good" solvent, effectively solvating the aromatic rings via π−π interactions at 85∘C [3]. Heptane acts as the anti-solvent, disrupting the solvation sphere without interacting with the polar hydroxyl group. In-silico thermodynamic modeling and empirical screening confirm that binary systems provide the highest impurity rejection factors for pharmaceutical intermediates[4].

Q2: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A2: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is higher than the melting point of the solute-solvent mixture, leading to Liquid-Liquid Phase Separation (LLPS)[1]. Because 3-methyl-5-(naphthalen-1-yl)phenol has a large hydrophobic surface area, it easily forms a metastable, solute-rich liquid phase in overly polar solvent mixtures.

  • Causality-Driven Fix: Do not simply cool the mixture further, as this will trap impurities in an amorphous glass. Instead, reheat the mixture until it returns to a single clear phase. Add 5–10% more of the "good" solvent (Toluene) to lower the saturation temperature below the LLPS boundary, and decrease your cooling rate to ≤0.1∘C/min to favor solid-state nucleation[1].

Q3: How do I ensure the removal of structurally similar cross-coupling byproducts? A3: Suzuki-Miyaura or Kumada coupling reactions often leave behind homocoupled byproducts (e.g., 1,1'-binaphthalene) and unreacted starting materials. Homocoupled binaphthyls lack the hydrogen-bonding hydroxyl group, making them significantly more lipophilic and highly soluble in the cold Heptane mother liquor[5]. Conversely, polar catalysts and boronic acids will remain insoluble in hot Toluene and must be removed via hot gravity filtration prior to anti-solvent addition[2].

Quantitative Data: Solvent System Screening

The following table summarizes empirical data for the recrystallization of biaryl phenols, highlighting the causality behind solvent performance.

Solvent System (Good/Anti)Volumetric RatioRecovery YieldPurity (HPLC)Oiling Out RiskMechanistic Observation
Toluene / Heptane 1 : 382%>99.5%LowOptimal π−π solvation; gradual supersaturation.
Ethyl Acetate / Hexane 1 : 475%98.0%ModerateEtOAc hydrogen bonds with phenol, delaying nucleation.
Ethanol / Water 1 : 1<40%92.0%High Hydrophobic naphthalene repels water, forcing rapid LLPS.
Dichloromethane / Pentane 1 : 560%97.5%LowDCM is too strong of a solvent; poor recovery upon cooling.

Self-Validating Protocol: Toluene/Heptane Recrystallization

This step-by-step methodology incorporates self-validating checkpoints to ensure process integrity at every stage.

Step 1: Primary Dissolution

  • Place the crude 3-methyl-5-(naphthalen-1-yl)phenol in a round-bottom flask equipped with a reflux condenser.

  • Add minimal Toluene (approx. 3 mL/g of crude) and heat to 85∘C with stirring.

  • Validation Check: The solution should turn deep yellow/brown but must be transparent. If the solution is opaque or contains suspended solids, inorganic salts or catalyst degradation products are present.

Step 2: Hot Gravity Filtration (If required)

  • Pre-heat a fluted filter paper and glass funnel with hot Toluene.

  • Filter the hot mixture rapidly into a clean, pre-heated receiving flask.

  • Validation Check: The filter paper should retain dark/metallic particulates, while the filtrate must be a perfectly homogeneous liquid[3].

Step 3: Anti-Solvent Addition

  • Maintain the filtrate at 85∘C .

  • Begin adding hot Heptane ( 80∘C ) dropwise via an addition funnel.

  • Validation Check: Observe the drop impact zone. You should see transient local turbidity that clears upon swirling. Stop adding Heptane when the turbidity persists for more than 3 seconds before clearing (this indicates the boundary of the metastable zone).

Step 4: Controlled Nucleation and Cooling

  • Remove the flask from the heat source. Allow it to cool ambiently to 25∘C over 2 hours. Do not disturb the flask.

  • Validation Check: Nucleation of distinct, geometric crystals (often needles or plates for biaryl compounds) should be visible. If a milky emulsion forms, the compound has oiled out (refer to the troubleshooting workflow below).

  • Once at 25∘C , transfer the flask to an ice bath ( 0∘C ) for 1 hour to maximize yield.

Step 5: Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold Heptane ( 2×1 mL/g ).

  • Validation Check: The mother liquor passing through the funnel should retain the colored impurities, leaving the crystalline filter cake stark white or pale off-white. Dry under vacuum at 40∘C to constant weight.

Workflow & Troubleshooting Visualization

The following logical workflow dictates the critical decision-making process during the recrystallization and troubleshooting of biaryl phenols.

RecrystallizationWorkflow Step1 Crude 3-Methyl-5-(naphthalen-1-yl)phenol Step2 Dissolve in minimal hot Toluene (85°C) Step1->Step2 Decision1 Is the solution completely clear? Step2->Decision1 Action1 Hot Gravity Filtration (Removes Pd catalyst/salts) Decision1->Action1 No (Insolubles present) Step3 Add hot Heptane dropwise until slight turbidity Decision1->Step3 Yes Action1->Step3 Step4 Cool slowly to 25°C, then to 0°C Step3->Step4 Decision2 Did the product 'oil out'? Step4->Decision2 Action2 Reheat to 85°C, add 5% Toluene, cool at 0.1°C/min Decision2->Action2 Yes (Liquid-liquid phase separation) Step5 Vacuum Filtration & Cold Heptane Wash Decision2->Step5 No (Solid crystals formed) Action2->Step4 Final Pure Crystalline Biaryl Phenol Step5->Final

Caption: Recrystallization workflow and oiling-out troubleshooting for biaryl phenols.

References

  • Mettler Toledo - Recrystallization Guide: Process, Procedure, Solvents. 3[3]

  • Benchchem - Technical Support Center: Recrystallization of N-Aryl Carbazoles. 1[1]

  • ResearchGate / AIChE Journal - Effective solvent system selection in the recrystallization purification of pharmaceutical products. 4[4]

  • Benchchem - Application Notes & Protocols: Purification of 2-(Furan-2-YL)phenol from a Reaction Mixture. 2[2]

  • MSU Chemistry - Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL. 5[5]

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for 3-Methyl-5-(naphthalen-1-yl)phenol

Welcome to the Technical Support Center for biaryl phenol extraction. 3-Methyl-5-(naphthalen-1-yl)phenol is a complex amphiphilic molecule featuring a highly hydrophobic naphthalene ring and a polar, hydrogen-bonding phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for biaryl phenol extraction. 3-Methyl-5-(naphthalen-1-yl)phenol is a complex amphiphilic molecule featuring a highly hydrophobic naphthalene ring and a polar, hydrogen-bonding phenolic hydroxyl (-OH) group. This guide provides field-proven troubleshooting strategies, thermodynamic principles, and self-validating protocols to optimize your liquid-liquid extraction (LLE) workflows.

Part 1: Troubleshooting Guide - Solvent Selection & Phase Separation

Q: My extraction yield of 3-Methyl-5-(naphthalen-1-yl)phenol using hexane is consistently below 20%. Why is this happening, and how can I improve it? A: This is a thermodynamic mismatch. While the naphthalene moiety of your target compound is highly lipophilic, the phenolic -OH group requires a solvent capable of hydrogen bonding. Hexane only provides dispersion forces ( δd​ ) and completely lacks the polar ( δp​ ) and hydrogen-bonding ( δh​ ) capabilities needed to solvate the hydroxyl group. According to Hansen Solubility Parameter (HSP) frameworks, solvents with matched hydrogen-bonding capabilities significantly enhance the extraction of phenolic compounds[1].

Resolution: Switch to a moderately polar solvent like Methyl Isobutyl Ketone (MIBK) or Ethyl Acetate (EtOAc). MIBK acts as an excellent hydrogen bond acceptor for the phenol group while maintaining immiscibility with water, making it a superior choice for phenol extraction[2].

Q: I am experiencing severe emulsion formation when extracting from biological matrices using Ethyl Acetate. How do I resolve this? A: Emulsions in biological matrices are typically stabilized by amphiphilic proteins or lipids. Furthermore, 3-Methyl-5-(naphthalen-1-yl)phenol itself can act as a weak surfactant due to its hydrophilic head (-OH) and massive hydrophobic tail (naphthalene).

Self-Validating Resolution Protocol:

  • Salting Out: Add solid NaCl to the aqueous phase until saturation (approx. 4-5 M). The causality here is twofold: it increases the ionic strength, which decreases the solubility of the phenol in the aqueous phase (the "salting-out" effect), and it disrupts the hydration shells of emulsifying proteins.

  • Centrifugation: Replace gravity settling with centrifugation at 3,000 x g for 10 minutes.

  • Validation: If the emulsion breaks successfully, you will observe a sharp, mirror-like interface between the layers. If a "rag layer" (unbroken emulsion) persists at the interface, filter the entire biphasic mixture through a pad of Celite to mechanically shear the emulsion before separating the layers.

Part 2: FAQ - Advanced Extraction Kinetics & Thermodynamics

Q: What is the optimal pH for extracting this compound from an aqueous reaction mixture? A: The optimal pH must be strictly maintained at < 8.0 . The pKa of sterically hindered biaryl phenols typically ranges from 9.5 to 10.5. If your aqueous phase is alkaline (pH > 9), the phenolic hydroxyl group deprotonates to form a phenoxide anion. This ionic species is highly water-soluble and will refuse to partition into the organic phase. By acidifying the mixture to pH 5-7, you ensure the compound remains in its fully protonated, lipophilic state, maximizing the partition coefficient into the organic solvent[3].

Q: How can I quantitatively predict the best solvent using Hansen Solubility Parameters (HSP)? A: The HSP distance ( Ra​ ) between the solvent and the solute dictates solubility. A smaller Ra​ indicates higher affinity and better extraction yields[4]. We calculate Ra​ using the formula:

Ra2​=4(δd2​−δd1​)2+(δp2​−δp1​)2+(δh2​−δh1​)2

For 3-Methyl-5-(naphthalen-1-yl)phenol, the ideal solvent must balance strong dispersion forces (for the naphthalene ring) with moderate H-bonding (for the phenol).

Quantitative Data: Hansen Solubility Parameters (HSP) for Common Solvents

Compare these values to select a solvent that balances dispersion and polarity.

SolventDispersion ( δd​ )Polar ( δp​ )H-Bonding ( δh​ )Suitability for Biaryl Phenols
Hexane 14.90.00.0Poor (Fails to solvate -OH)
Toluene 18.01.42.0Moderate (Good for naphthalene)
Ethyl Acetate 15.85.37.2Excellent (Strong H-bond acceptor)
MIBK 15.36.14.1Excellent (High partition coefficient)

Part 3: Visualizations

Solvent_Selection Assess Target: 3-Methyl-5-(naphthalen-1-yl)phenol HSP Calculate Hansen Solubility Parameters Assess->HSP NonPolar Hexane / Heptane (Low Yield) HSP->NonPolar Too Non-Polar Polar Methanol / Ethanol (Miscible with Water) HSP->Polar Too Polar Optimal MIBK / EtOAc (Optimal Ra Distance) HSP->Optimal HSP Matched

Hansen Solubility Parameter (HSP) decision tree for optimal solvent selection.

LLE_Workflow Start Aqueous Sample Containing Phenol pH_Adjust Adjust pH < 8 (Protonate -OH) Start->pH_Adjust Solvent_Add Add MIBK or EtOAc (HSP Matched) pH_Adjust->Solvent_Add Mix Vortex & Centrifuge (Phase Separation) Solvent_Add->Mix Organic Organic Phase (Target Compound) Mix->Organic Top Layer Aqueous Aqueous Phase (Impurities) Mix->Aqueous Bottom Layer

Workflow for the pH-optimized liquid-liquid extraction of biaryl phenols.

Part 4: Step-by-Step Methodology

Protocol: pH-Driven Liquid-Liquid Extraction (LLE) of 3-Methyl-5-(naphthalen-1-yl)phenol

Objective: Quantitatively isolate the target biaryl phenol from an aqueous reaction mixture while rejecting hydrophilic impurities.

Step 1: Aqueous Phase Preparation Transfer the aqueous mixture containing the target compound to a properly sized separatory funnel (the total liquid volume should not exceed 60% of the funnel's capacity).

Step 2: pH Adjustment (Critical Step) Measure the initial pH of the solution. Slowly add 1M HCl dropwise while stirring until the pH reaches 6.0 - 7.0. Causality: This ensures the phenolic -OH is fully protonated, maximizing its hydrophobicity and preventing the formation of water-soluble phenoxide ions.

Step 3: Solvent Addition Add an equal volume (1:1 v/v) of Methyl Isobutyl Ketone (MIBK) or Ethyl Acetate to the separatory funnel.

Step 4: Partitioning Stopper the funnel and invert gently 10-15 times. Safety Note: Vent the stopcock after every 3 inversions to release vapor pressure generated by the solvent.

Step 5: Phase Separation & Validation Mount the funnel on a ring stand and allow it to sit for 15 minutes. Self-Validation: A distinct boundary should form. If the interface is cloudy or an emulsion persists, add 5g of NaCl per 100 mL of aqueous phase, dissolve, and allow it to settle again.

Step 6: Collection Carefully drain the lower aqueous layer into a secondary flask. Collect the upper organic layer (containing the 3-Methyl-5-(naphthalen-1-yl)phenol) into a clean Erlenmeyer flask.

Step 7: Back-Extraction Add a fresh half-volume of the organic solvent to the reserved aqueous layer and repeat steps 4-6. Combine this organic layer with the first extract to ensure quantitative recovery.

Step 8: Drying and Concentration Add anhydrous sodium sulfate ( Na2​SO4​ ) to the combined organic layers. Swirl the flask. Self-Validation: Continue adding Na2​SO4​ until the salt flows freely like sand (clumping indicates water is still present). Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

References

  • Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity. MDPI.
  • Extraction of phenols from aqueous solutions - Patent 0105161.
  • Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater.
  • Water–Organic Solvent Extraction of Phenolic Antioxidants

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol

Welcome to the Cross-Coupling Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol via the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cross-Coupling Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis of 3-Methyl-5-(naphthalen-1-yl)phenol via the Suzuki-Miyaura reaction. Coupling sterically hindered, peri-substituted aromatics—such as the 1-naphthyl moiety—presents unique mechanistic bottlenecks that require precise catalyst, ligand, and base optimization.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why does my cross-coupling stall when using 1-naphthylboronic acid? A1: The failure is primarily driven by the "peri-penalty." The C8 hydrogen of the 1-naphthyl group creates severe steric hindrance as the molecule approaches the palladium center. In a standard catalytic cycle, this bulk impedes two critical steps:

  • Transmetalation: The transfer of the bulky naphthyl group from boron to palladium is thermodynamically uphill if the coordination sphere is crowded.

  • Reductive Elimination: The alignment of the two aryl groups into a cis-geometry to form the final C-C bond requires significant energy.

To overcome this, highly active, 12-electron monoligated palladium(0) species ( L1​Pd(0) ) are required. Computational and kinetic studies confirm that bulky, electron-rich phosphine ligands facilitate the formation of this active species and accelerate reductive elimination by forcing the aryl groups into proximity[1].

G Pd0 L1Pd(0) Active Catalyst (12-Electron Species) OA Oxidative Addition (Fast with Aryl Bromide) Pd0->OA PdII_1 L1Pd(Ar)(Br) Intermediate OA->PdII_1 TM Transmetalation (Steric Bottleneck #1) PdII_1->TM Base, 1-Naphthyl-B(OH)2 PdII_2 L1Pd(Ar)(Naphthyl) Intermediate TM->PdII_2 RE Reductive Elimination (Steric Bottleneck #2) PdII_2->RE RE->Pd0 Catalyst Regeneration Product 3-Methyl-5-(naphthalen-1-yl)phenol RE->Product

Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting steric bottlenecks in naphthyl coupling.

Q2: Which ligand should I use to force the reaction without poisoning the catalyst? A2: For sterically demanding couplings involving 1-naphthyl groups, dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos are the gold standard. They are conformationally flexible and electron-rich, which accelerates oxidative addition, while their steric bulk promotes reductive elimination. Historically, asymmetric and highly hindered Suzuki couplings involving 1-naphthylboronic acid have been successfully achieved using these biphenyl- or binaphthyl-based electron-rich phosphine ligands[2]. SPhos is highly recommended over extremely bulky ligands (like t-BuBrettPhos), which can sometimes over-crowd the metal center and halt transmetalation entirely.

Q3: I see a lot of naphthalene in my crude LC-MS. Why is my boronic acid degrading? A3: You are observing protodeboronation , a rapid side-reaction where the boronic acid is hydrolyzed back to the parent arene (naphthalene). 1-Naphthylboronic acid is exceptionally prone to this due to the relief of steric strain upon losing the boron moiety.

The choice of base is the primary culprit. While strong bases accelerate transmetalation, they also catalyze protodeboronation. Recent kinetic and mechanistic investigations have demonstrated that switching the base (e.g., from KOAc to K2​CO3​ or K3​PO4​ ) fundamentally shifts the rate-determining step and the transmetalation pathway, drastically reducing boronic acid degradation and improving overall yield[3].

Quantitative Optimization Data

The following table summarizes the causality between reaction conditions and the balance of product yield versus protodeboronation when coupling 1-naphthylboronic acid.

LigandBaseSolvent SystemProtodeboronation (%)Product Yield (%)Mechanistic Outcome
PPh3​ Na2​CO3​ Toluene / H2​O 45%12%Failed reductive elimination.
t-BuBrettPhos K3​PO4​ Toluene / H2​O 60%<5%Ligand too bulky; blocked transmetalation.
SPhosKOAcDioxane / H2​O 35%40%Base-induced protodeboronation.
SPhos K3​PO4​ Toluene / H2​O <5% 92% Optimal L1​Pd(0) formation & stability.

Part 2: Experimental Workflow & Troubleshooting Logic

Q4: What is the optimal workflow if my reaction is still failing? A4: Follow a data-driven troubleshooting logic tree. Always analyze the crude mixture via LC-MS before altering parameters. If you see unreacted aryl halide, the issue is oxidative addition. If you see high levels of naphthalene, the issue is protodeboronation.

G Start Low Yield of Target Phenol Check1 Analyze Crude via LC-MS Start->Check1 PathA High Naphthalene (Protodeboronation) Check1->PathA PathB Unreacted Aryl Bromide Check1->PathB SolA1 Switch Base to K3PO4 or K2CO3 PathA->SolA1 SolA2 Reduce Water Content or Lower Temp PathA->SolA2 SolB1 Switch Ligand to SPhos or XPhos PathB->SolB1 SolB2 Check Pd Precatalyst Activation PathB->SolB2

Figure 2: Diagnostic logic tree for troubleshooting hindered Suzuki-Miyaura couplings.

Part 3: Step-by-Step Optimized Protocol

Self-Validating System: This protocol uses a biphasic solvent system to partition the base and stabilize the boronic acid, while SPhos ensures rapid reductive elimination. A visual color change during pre-catalyst activation serves as an internal control for active Pd(0) generation.

Materials Required:

  • 3-Bromo-5-methylphenol (1.0 equiv, 1.0 mmol)

  • 1-Naphthylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

  • SPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Toluene / H2​O (10:1 v/v, thoroughly degassed via sparging)

Methodology:

  • Pre-catalyst Activation (Critical Step): In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2​(dba)3​ and SPhos. Add 2 mL of degassed toluene. Stir at room temperature for 15 minutes. Validation: The solution must transition from a dark purple/black suspension to a deep, homogenous red/orange solution, indicating the successful formation of the active L1​Pd(0) species.

  • Substrate Addition: Add 3-bromo-5-methylphenol and 1-naphthylboronic acid to the active catalyst solution.

  • Base Introduction: Add the finely milled K3​PO4​ . The use of milled phosphate ensures a high surface area for the biphasic transmetalation step without requiring excessive water, which would otherwise drive protodeboronation.

  • Solvent Addition: Add the remaining 8 mL of degassed toluene and exactly 1 mL of degassed H2​O .

  • Reaction Execution: Heat the biphasic mixture to a 90 °C oil bath temperature under vigorous stirring (1000+ RPM to ensure phase mixing). Monitor via LC-MS. The reaction should reach >95% conversion within 4-6 hours.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Gradient: Hexanes to 20% Ethyl Acetate in Hexanes) to yield the pure 3-Methyl-5-(naphthalen-1-yl)phenol.

References

  • Firsan, S. J.; Sivakumar, V. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022, 122 (23), 16983-17027. URL:[Link]

  • Yin, J.; Buchwald, S. L. "A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds." Journal of the American Chemical Society, 2000, 122 (48), 12051-12052. URL:[Link]

  • Murray, J. I. et al. "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture—What a Difference a Base Makes." Organic Process Research & Development, 2022, 27 (1), 198-205. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Comparison Guide: ¹H NMR Spectrum Analysis of 3-Methyl-5-(naphthalen-1-yl)phenol

3-Methyl-5-(naphthalen-1-yl)phenol is a sterically hindered biaryl compound frequently utilized as a structural motif in drug development and advanced materials. Analyzing its ¹H NMR spectrum presents two distinct spectr...

Author: BenchChem Technical Support Team. Date: March 2026

3-Methyl-5-(naphthalen-1-yl)phenol is a sterically hindered biaryl compound frequently utilized as a structural motif in drug development and advanced materials. Analyzing its ¹H NMR spectrum presents two distinct spectroscopic bottlenecks: the unpredictable chemical shift of the labile phenolic hydroxyl (-OH) group, and the severe signal overlap within the 7-spin naphthalene aromatic system.

This guide provides an objective comparison of analytical conditions—specifically contrasting solvent environments (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz)—to establish the optimal self-validating protocol for structural elucidation.

Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the magnetic environment of the analyte. For biaryl phenols, the solvent dictates both the visibility of the labile proton and the resolution of the aromatic region.

Mechanistic Causality of Hydroxyl Solvent Shifts

In non-polar, aprotic solvents like CDCl₃ , the phenolic -OH proton undergoes rapid chemical exchange and variable intermolecular hydrogen bonding (solute-solute). This results in a broad, poorly defined singlet that wanders between 4.5 and 5.5 ppm depending on sample concentration and temperature. This broad peak frequently obscures underlying signals or trace impurities.

Conversely, DMSO-d₆ is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms a rigid, uniform hydrogen bond with the phenolic proton (solute-solvent). As demonstrated by , this interaction drastically deshields the proton, pushing the ¹H solvent shift ( Δδ=δDMSO​−δCDCl3​​ ) downfield to >9.0 ppm[1]. This effectively "locks" the -OH signal into a sharp singlet well outside the crowded aromatic window.

Aromatic Resolution Dynamics

The naphthalen-1-yl group sits strictly orthogonal to the phenol ring to minimize steric clash.

  • In CDCl₃: The low dielectric constant provides minimal solvation of the pi-systems, leading to severe overlap of the naphthyl protons (7.35–7.60 ppm) with the residual CHCl₃ peak (7.26 ppm).

  • In DMSO-d₆: The solvent's high magnetic anisotropy and strong solvation alter the electron density distribution. This slightly spreads out the naphthyl multiplets, providing better baseline separation for the H-8' proton, which is highly sensitive to the peri-effect of the adjacent biaryl bond.

Spectrometer Field Strength: 400 MHz vs. 600 MHz

The naphthalene ring contains a complex, contiguous spin system. The performance difference between a standard 400 MHz and a high-field 600 MHz spectrometer is critical for accurate integration and coupling constant ( J ) extraction.

Overcoming Second-Order Effects

At 400 MHz , the chemical shift difference ( Δν ) in Hertz between the coupled protons on the naphthalene ring is small relative to their coupling constants ( J ). When Δν/J<10 , the system exhibits "second-order" behavior. Peaks undergo "roofing" (intensity distortion) and split into complex, unresolvable multiplets, making precise structural assignments nearly impossible.

At 600 MHz , the external magnetic field ( B0​ ) is 50% stronger, increasing the Δν while the scalar coupling ( J ) remains constant. This pushes the Δν/J ratio higher, forcing the spin system toward "first-order" behavior. Complex multiplets resolve into distinct doublets and triplets, allowing chemists to definitively map the substitution pattern of the naphthalene ring.

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR chemical shifts and multiplicities for 3-Methyl-5-(naphthalen-1-yl)phenol, highlighting the comparative performance of CDCl₃ and DMSO-d₆ at 600 MHz.

Proton AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityIntegrationResolution Quality
Phenolic -OH 4.859.52Broad s (CDCl₃) / Sharp s (DMSO)1HSuperior in DMSO
Naphthyl H-8' 7.857.92d ( J≈8.0 Hz)1HEqual
Naphthyl H-2' to H-7' 7.35 - 7.557.40 - 7.60Complex m6HSuperior at 600 MHz
Phenol H-4, H-6 6.85, 6.926.75, 6.82d ( J≈1.5 Hz, meta)2HEqual
Phenol H-2 6.656.55t ( J≈1.5 Hz, meta)1HEqual
Aryl -CH₃ 2.352.28s3HEqual

Self-Validating Experimental Protocol

To ensure absolute reproducibility and eliminate spectral artifacts, the following protocol establishes a self-validating system for sample preparation and acquisition.

Step 1: Gravimetric Standardization Weigh exactly 15.0 ± 0.1 mg of 3-Methyl-5-(naphthalen-1-yl)phenol into a clean glass vial. Causality: Maintaining a strict molarity (~0.06 M) ensures the phenolic -OH chemical shift remains reproducible across different batches, preventing concentration-dependent drift.

Step 2: Solvent Dispensation & Internal Referencing Add 600 µL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference (0.00 ppm). This validates that any observed chemical shifts are intrinsic to the molecule's structure and not artifacts of magnetic field drift or improper referencing.

Step 3: Thermal Equilibration Transfer the solution to a 5 mm NMR tube, insert it into the probe, and allow a 5-minute equilibration at 298 K. Causality: Temperature gradients cause convection currents within the solvent, leading to line broadening. Equilibration ensures sharp, symmetrical peak shapes.

Step 4: Shimming & Locking Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of Z1/Z2 until the TMS peak FWHH (Full Width at Half Height) is < 0.8 Hz. Lock the spectrometer to the deuterium frequency of the solvent.

Step 5: Acquisition & Impurity Validation Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Post-acquisition, cross-reference any unassigned peaks against the authoritative trace impurity tables compiled by to confirm sample integrity and rule out residual synthesis solvents (e.g., ethyl acetate, hexane)[2].

Logical Workflow Diagram

Workflow cluster_Solvent Solvent Selection Comparison cluster_Field Field Strength Optimization Prep Sample Preparation (15 mg + 0.6 mL Solvent) CDCl3 CDCl3 Non-polar, OH overlaps (4-5 ppm) Prep->CDCl3 DMSO DMSO-d6 H-bonding, OH locked (>9 ppm) Prep->DMSO F400 400 MHz Second-order overlap CDCl3->F400 F600 600 MHz First-order resolution CDCl3->F600 DMSO->F400 DMSO->F600 Analysis Final Structural Validation F400->Analysis F600->Analysis

Fig 1. Logical workflow for NMR optimization of biaryl phenols.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[Link]

Sources

Comparative

HPLC method development for 3-Methyl-5-(naphthalen-1-yl)phenol purity

Overcoming Isomeric Interference: HPLC Method Development for 3-Methyl-5-(naphthalen-1-yl)phenol Purity Introduction As a Senior Application Scientist, I frequently encounter the limitations of "generic" high-performance...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Isomeric Interference: HPLC Method Development for 3-Methyl-5-(naphthalen-1-yl)phenol Purity

Introduction

As a Senior Application Scientist, I frequently encounter the limitations of "generic" high-performance liquid chromatography (HPLC) methods when dealing with complex, highly conjugated aromatic systems. The molecule 3-Methyl-5-(naphthalen-1-yl)phenol presents a classic chromatographic challenge. Typically synthesized via the Suzuki-Miyaura cross-coupling of 1-naphthylboronic acid and 3-bromo-5-methylphenol, the final active pharmaceutical ingredient (API) or intermediate is highly prone to contamination by closely related structural analogs.

The critical impurities include unreacted starting materials, homocoupling byproducts (e.g., 1,1'-binaphthalene), and, most problematically, positional isomers such as 3-methyl-5-(naphthalen-2-yl)phenol. Because these isomers share identical molecular weights and nearly identical hydrophobicities (LogP), traditional reversed-phase C18 columns often fail to provide adequate baseline resolution.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating experimental protocol and quantitative data to establish a robust purity method.

Mechanistic Causality: Beyond Hydrophobicity

When developing a method for planar, electron-rich biaryl systems, relying solely on dispersive (hydrophobic) forces is a strategic error.

  • C18 (Alkyl) Phases : Retain analytes based on partitioning into the hydrophobic alkyl chains. They cannot distinguish between the subtle steric differences of 1-naphthyl versus 2-naphthyl substitutions.

  • Phenyl-Hexyl Phases : Introduce π-π interactions, but the single phenyl ring tethered by a flexible hexyl chain lacks the rigidity required for high shape selectivity.

  • Biphenyl Phases : Feature two sequential aromatic rings. This unique ligand chemistry offers alternative retention mechanisms—specifically, enhanced π-π stacking and dipole-dipole interactions. Furthermore, the biphenyl ligand can twist to accommodate the steric bulk of the naphthalene-phenol conjugate, providing unparalleled shape selectivity for rigid aromatic isomers[1].

Crucial Solvent Choice : To maximize the π-π interactions on a Biphenyl column, methanol (MeOH) must be prioritized over acetonitrile (MeCN) as the strong organic modifier. Acetonitrile contains a triple bond with localized π-electrons that actively compete with the analyte for the stationary phase's π-system, thereby suppressing the column's unique selectivity. Methanol, being a protic solvent devoid of π-electrons, strengthens π-π driven separations[2].

Visualizing the Method Development Logic

HPLC_Method_Dev Start Define Target Profile (3-Methyl-5-(naphthalen-1-yl)phenol & Impurities) PhaseSelect Stationary Phase Screening (C18 vs Phenyl-Hexyl vs Biphenyl) Start->PhaseSelect MobilePhase Mobile Phase Optimization (MeOH vs MeCN, pH 2.5 - 7.0) PhaseSelect->MobilePhase Evaluate Evaluate Critical Pair Resolution (Rs > 2.0 for Isomers) MobilePhase->Evaluate Decision Is Rs > 2.0? Evaluate->Decision Decision->PhaseSelect No OptimizeGradient Optimize Gradient & Temp (30°C - 40°C) Decision->OptimizeGradient Yes Validate Method Validation (ICH Q2 Guidelines) OptimizeGradient->Validate

HPLC method development workflow for aromatic isomer separation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST). The SST must be injected prior to any sample analysis to validate that the column chemistry and mobile phase are interacting correctly to resolve the critical pair (the 1-naphthyl and 2-naphthyl isomers).

Step-by-Step Methodology

  • System Preparation : Purge the HPLC system (quaternary pump, autosampler, column oven, PDA detector) with MS-grade Water and Methanol.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). The acidic pH suppresses the ionization of the phenolic hydroxyl group (pKa ~9.5), ensuring the molecule remains in its neutral, hydrophobic state for maximum retention.

    • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Column Installation : Install a superficially porous (core-shell) Biphenyl column (e.g., 100 x 4.6 mm, 2.7 µm). Core-shell technology reduces the multiple path term (Eddy diffusion) in the van Deemter equation, sharpening peaks and improving resolution without the backpressure of sub-2 µm fully porous particles.

  • Gradient Program :

    • 0-2 min: 40% B

    • 2-12 min: 40% to 85% B (Linear gradient)

    • 12-15 min: 85% B (Isocratic hold)

    • 15-15.1 min: 85% to 40% B

    • 15.1-20 min: 40% B (Re-equilibration)

  • Flow Rate & Temperature : Set flow rate to 1.0 mL/min. Maintain column oven at 35°C to ensure reproducible retention times and reduce mobile phase viscosity.

  • Detection : Set PDA detector to 285 nm, which is the optimal UV absorbance maximum for naphthalene derivatives[3].

  • System Suitability Injection : Inject 5 µL of the SST mixture (containing 10 µg/mL each of 3-Methyl-5-(naphthalen-1-yl)phenol and 3-methyl-5-(naphthalen-2-yl)phenol).

    • Validation Check: Proceed to sample analysis ONLY if the Resolution (Rs) between these two peaks is ≥ 2.0.

Quantitative Data: Stationary Phase Comparison

To objectively demonstrate the superiority of the Biphenyl phase for this specific application, the SST mixture and known synthetic impurities were analyzed across three different column chemistries under identical gradient conditions (Methanol/Water with 0.1% Formic Acid).

Analyte / ImpurityParameterStandard C18 (Fully Porous, 3µm)Phenyl-Hexyl (Core-Shell, 2.7µm)Biphenyl (Core-Shell, 2.7µm)
1-Naphthylboronic Acid (Starting Material)Retention Time (min)4.124.455.02
Tailing Factor (Tf)1.41.21.05
3-Methyl-5-(naphthalen-2-yl)phenol (Critical Isomer)Retention Time (min)8.459.1010.35
3-Methyl-5-(naphthalen-1-yl)phenol (Target API)Retention Time (min)8.589.4211.10
Resolution (Rs) from Isomer 0.8 (Co-elution) 1.4 (Partial) 2.8 (Baseline)
1,1'-Binaphthalene (Homocoupling Impurity)Retention Time (min)13.2014.0515.80

Data Interpretation : The C18 column fails to resolve the 1-naphthyl and 2-naphthyl isomers (Rs = 0.8), rendering it useless for purity determination. The Phenyl-Hexyl column shows improvement due to some π-π interaction but falls short of the baseline resolution threshold (Rs ≥ 1.5). The Biphenyl column achieves an Rs of 2.8, driven by the rigid dual-ring structure that perfectly discriminates between the spatial orientations of the isomers.

Retention_Mechanism Analyte Analyte: 3-Methyl-5- (naphthalen-1-yl)phenol C18 C18 Phase (Hydrophobic Only) Analyte->C18 Dispersion Forces Biphenyl Biphenyl Phase (Hydrophobic + π-π + Steric) Analyte->Biphenyl π-π Stacking & Shape Selectivity Result1 Co-elution of Positional Isomers C18->Result1 Result2 Result2 Biphenyl->Result2

Mechanistic comparison of C18 vs. Biphenyl stationary phases for naphthalene derivatives.

Conclusion

For the purity analysis of 3-Methyl-5-(naphthalen-1-yl)phenol, traditional C18 method development paradigms are insufficient. By understanding the causality behind molecular interactions—specifically leveraging the π-π stacking and shape selectivity of a Biphenyl stationary phase paired with a methanolic mobile phase—scientists can easily achieve baseline resolution of critical positional isomers. This self-validating approach ensures high scientific integrity, preventing out-of-specification (OOS) results downstream in drug development.

References

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation / LCMS URL: [Link][2]

  • Title: HPLC Separation of Genotoxic Derivatives of Naphthalene Source: Chemické Listy URL: [Link][3]

Sources

Validation

Advanced Phenolic Resin Monomers: FTIR Spectral Characteristics and Performance Comparison

As a Senior Application Scientist in polymer chemistry and drug development, evaluating advanced aromatic intermediates requires looking beyond basic structural identification. We must understand the physicochemical caus...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in polymer chemistry and drug development, evaluating advanced aromatic intermediates requires looking beyond basic structural identification. We must understand the physicochemical causality behind spectral data. 3-Methyl-5-(naphthalen-1-yl)phenol is a highly sterically hindered, rigid monomer. When utilized in advanced phenolic resins or as a specialty antioxidant, its bulky naphthyl substituent fundamentally alters its intermolecular interactions, thermal stability, and curing kinetics compared to standard industry baselines.

This guide objectively compares the FTIR spectral characteristics and macroscopic performance of 3-Methyl-5-(naphthalen-1-yl)phenol against standard alternatives: m-Cresol (the commodity baseline) and 1-Naphthol (an intermediate structural analog).

Structural Context and Causality of Spectral Shifts

The infrared spectrum of a substituted phenol is a direct macroscopic readout of its microscopic force constants and intermolecular hydrogen bonding[1]. In standard phenols like m-cresol, the hydroxyl (–OH) groups freely interact, creating extensive polymeric hydrogen-bonded networks. This weakens the O-H bond, lowering its vibrational frequency and broadening the absorption peak.

However, introducing a naphthalen-1-yl group at the C5 position of a m-cresol backbone creates massive steric hindrance. This bulky polycyclic aromatic ring physically shields the phenolic hydroxyl group, restricting its ability to form extensive intermolecular hydrogen bonds. Consequently, the O-H bond retains a higher force constant, shifting its FTIR stretching frequency higher and sharpening the peak. Furthermore, the extended π -conjugation of the naphthyl ring alters the electron density of the central phenol ring, subtly shifting the aromatic C=C stretching and C-O bending vibrations[2].

FTIR Spectral Characteristics: Data Comparison

To objectively evaluate these monomers, we must analyze their distinct vibrational fingerprints. The table below summarizes the critical FTIR spectral regions, comparing the target molecule against its alternatives.

Spectral Regionm-Cresol (Commodity Baseline)1-Naphthol (Intermediate)3-Methyl-5-(naphthalen-1-yl)phenolMechanistic Causality
O-H Stretch ~3320 cm⁻¹ (Very Broad)~3300 cm⁻¹ (Broad)~3380 cm⁻¹ (Sharper, Narrower)Steric hindrance from the C5 naphthyl group physically restricts intermolecular hydrogen bonding, increasing the O-H force constant.
Aliphatic C-H Stretch 2920, 2860 cm⁻¹N/A2925, 2865 cm⁻¹Confirms the presence of the C3 methyl group; essential for tracking methylene bridge formation during resin polycondensation[3].
Aromatic C=C Stretch 1590, 1490 cm⁻¹1595, 1505 cm⁻¹1595, 1510 cm⁻¹Extended conjugation and rigid polycyclic systems shift the C=C vibration to slightly higher wavenumbers.
C-O Stretch ~1250 cm⁻¹~1270 cm⁻¹~1230 cm⁻¹Inductive electron donation from the methyl group and steric twisting alter the C-O bond strength.
Aromatic C-H Out-of-Plane 770, 690 cm⁻¹770, 790 cm⁻¹840, 800, 775 cm⁻¹The 840 cm⁻¹ band indicates isolated protons (1,3,5-substitution); 800/775 cm⁻¹ bands are fingerprints of the 1-substituted naphthyl ring[2].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high scientific integrity and reproducibility, spectral data must be acquired using a self-validating protocol. Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods for these monomers. Causality: KBr is highly hygroscopic; moisture absorbed during pellet pressing artificially broadens the O-H stretching region, confounding the analysis of steric hindrance effects on hydrogen bonding.

Step-by-Step Methodology
  • System Initialization & Thermal Stabilization: Power on the FTIR spectrometer and allow the DTGS (Deuterated Triglycine Sulfate) detector to stabilize for 30 minutes. This prevents baseline drift during the acquisition of weak aromatic overtone bands.

  • Crystal Cleaning & Baseline Zeroing: Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Validation Check: Ensure the background energy profile matches the manufacturer's baseline. The system must automatically subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (~3600-3900 cm⁻¹). If residual vapor peaks exceed 2% transmittance, purge the optics bench with dry nitrogen before proceeding.

  • Sample Application: Apply approximately 5 mg of the solid 3-Methyl-5-(naphthalen-1-yl)phenol monomer directly onto the ATR crystal. Apply consistent pressure using the ATR anvil (typically ~80 psi).

    • Causality: The evanescent wave in ATR-FTIR penetrates only 0.5 to 2.0 microns into the sample. Insufficient anvil pressure leads to poor optical contact, resulting in artificially weak absorption bands at higher wavenumbers (such as the critical 3380 cm⁻¹ O-H stretch), which skews quantitative comparisons.

  • Spectral Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 64 scans to ensure a high signal-to-noise (S/N) ratio[3].

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth. Perform a baseline correction and normalize the spectrum against the strongest aromatic C=C stretching band (~1595 cm⁻¹) to allow for accurate cross-monomer comparison.

FTIR_Workflow N1 1. System Initialization (Stabilize DTGS Detector) N2 2. Background & Validation (Zero Baseline, Check CO2/H2O) N1->N2 N3 3. Sample Application (5 mg, 80 psi Anvil Pressure) N2->N3 N4 4. Spectral Acquisition (64 Scans, 4 cm⁻¹ Resolution) N3->N4 N5 5. Data Processing (ATR Correction & Normalization) N4->N5

Figure 1: Self-validating ATR-FTIR workflow for high-resolution monomer analysis.

Performance Comparison: Resin Integration & Thermal Stability

When transitioning from spectral characterization to macroscopic application, the structural features identified via FTIR directly dictate the product's performance.

  • m-Cresol reacts rapidly with formaldehyde to form resol or novolak resins, but the resulting polymers suffer from lower glass transition temperatures ( Tg​ ) and higher moisture absorption due to the high density of accessible hydroxyl groups.

  • 1-Naphthol provides better thermal stability than m-cresol but is highly reactive at both the ortho and para positions, often leading to uncontrollable, highly cross-linked, and brittle networks.

  • 3-Methyl-5-(naphthalen-1-yl)phenol offers an optimized balance. The methyl group provides a controlled cross-linking site, while the bulky naphthyl group at the meta position provides massive steric shielding. As validated by the sharpened O-H stretch in its FTIR spectrum, this steric bulk reduces water affinity (enhancing hydrophobicity) and restricts polymer chain mobility, yielding resins with exceptionally high Tg​ and superior char yields for aerospace or high-temperature electronic applications.

SPR_Logic A Bulky Naphthyl Group at C5 Position B Steric Hindrance (Reduced H-Bonding) A->B D Resin Property: Increased Glass Transition (Tg) A->D E Resin Property: Enhanced Hydrophobicity A->E C FTIR Shift: Sharper O-H Stretch (~3380 cm⁻¹) B->C

Figure 2: Structure-property logic linking naphthyl substitution to thermal stability.

Conclusion

For drug development professionals and materials scientists, 3-Methyl-5-(naphthalen-1-yl)phenol represents a significant upgrade over commodity monomers like m-cresol. Its unique FTIR signature—specifically the high-frequency, sharpened O-H stretch and the distinct 840/800/775 cm⁻¹ out-of-plane bending cascade—serves as a reliable diagnostic tool for confirming its sterically hindered structure. By utilizing the self-validating ATR-FTIR protocol outlined above, laboratories can accurately quantify these spectral shifts and predict the enhanced thermal and hydrophobic performance of the resulting polymer networks.

References

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals Source: agh.edu.pl URL:[Link]

  • Multiple-substituted phenols via a simple oxidation of cyclohexenones - Supporting Information Source: rsc.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-5-(naphthalen-1-yl)phenol proper disposal procedures

In drug development and synthetic chemistry, handling complex substituted aromatics like 3-Methyl-5-(naphthalen-1-yl)phenol demands a rigorous, mechanistic approach to laboratory safety and waste logistics. This compound...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, handling complex substituted aromatics like 3-Methyl-5-(naphthalen-1-yl)phenol demands a rigorous, mechanistic approach to laboratory safety and waste logistics. This compound merges the severe tissue-necrosis and systemic toxicity profiles of phenols with the lipophilicity, flammability, and environmental persistence of naphthalene derivatives[1].

As a Senior Application Scientist, I have designed this guide not merely to list regulatory steps, but to explain the causality behind them. By understanding the chemical mechanisms at play, your laboratory can implement a self-validating safety system that protects personnel and ensures absolute regulatory compliance.

Mechanistic Toxicology & Hazard Profile

To safely dispose of 3-Methyl-5-(naphthalen-1-yl)phenol, one must first understand how it interacts with biological and environmental systems. The phenol moiety rapidly denatures proteins upon contact, but critically, it acts as a local anesthetic by destroying nerve endings[2]. This masks the pain of severe chemical burns, often leading to delayed awareness and prolonged exposure. Once absorbed dermally or inhaled, it can cause methemoglobinemia—a condition where hemoglobin loses its ability to transport oxygen[2]. Simultaneously, the naphthalen-1-yl group increases the molecule's lipophilicity, making it highly toxic to aquatic life with long-lasting bioaccumulation effects[1].

ToxicityPathway Exposure Exposure to 3-Methyl-5- (naphthalen-1-yl)phenol Dermal Dermal Contact Exposure->Dermal Inhalation Inhalation of Dust/Vapor Exposure->Inhalation Environmental Environmental Release Exposure->Environmental ProteinDenat Protein Denaturation & Tissue Necrosis Dermal->ProteinDenat Anesthetic Local Anesthetic Effect (Masks Pain) Dermal->Anesthetic Systemic Systemic Absorption (Methemoglobinemia) Inhalation->Systemic Aquatic Acute Aquatic Toxicity (Bioaccumulation) Environmental->Aquatic ProteinDenat->Systemic Anesthetic->Systemic Delayed awareness

Fig 1: Toxicological and environmental hazard pathways of naphthalen-1-yl phenol derivatives.

Pre-Operational Logistics & Engineering Controls

Before generating waste, strict engineering controls and Personal Protective Equipment (PPE) must be established. Standard laboratory PPE is insufficient for substituted phenols.

Table 1: Quantitative Safety & Exposure Metrics

Metric / EquipmentSpecificationCausality / Rationale
OSHA PEL 5 ppm (19 mg/m³) over 8-hr TWAPrevents chronic systemic toxicity and liver/kidney damage[2].
IDLH Level 250 ppmImmediate danger to life/health; requires positive-pressure SCBA[2].
Glove Selection 8-mil Nitrile (inner) + Butyl/Neoprene (outer)Phenol rapidly permeates standard <5 mil nitrile. Butyl rubber provides >8-hour breakthrough resistance[3].
Respiratory Fume hood (Face velocity 80-100 fpm)Mitigates inhalation of sublimated phenol vapors and combustible naphthalene dust[3].
Storage Temp 4°C (For saturated solutions)Minimizes vapor pressure and sublimation of the solvated compound[3].

Validation Step: Prior to handling, perform an air-inflation test on your outer Butyl gloves. Submerge the inflated glove in water to verify the absence of micro-punctures.

Step-by-Step Waste Segregation & Disposal Methodology

Proper disposal requires strict segregation. Mixing this compound with incompatible waste streams (like strong oxidizers or biological waste) can lead to exothermic reactions or lethal aerosolization.

WasteWorkflow Start Waste Generation: Naphthylphenol Derivative Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Trace Trace Contaminated (Consumables) Start->Trace Solid_Disp Double-bag in HDPE. Store in sealed waste box. Solid->Solid_Disp Liquid_Disp Collect in shatter-proof halogenated solvent jug. Liquid->Liquid_Disp Trace_Disp Puncture-proof container. Label 'Phenol-Contaminated'. Trace->Trace_Disp Incineration EPA-Approved Incineration Facility Solid_Disp->Incineration Liquid_Disp->Incineration Trace_Disp->Incineration

Fig 2: Validated segregation and disposal workflow for naphthalen-1-yl phenol laboratory waste.

Phase 1: Source Segregation & Primary Containment
  • Delineate the Waste Stream: Identify whether the waste is a pure solid, dissolved in a solvent (e.g., chloroform), or trace contamination on consumables. Phenol/chloroform mixtures must be explicitly collected as halogenated solvent waste[4].

  • Solid Waste Encapsulation: Transfer unused solid 3-Methyl-5-(naphthalen-1-yl)phenol into a compatible, sealable high-density polyethylene (HDPE) container.

    • Validation Step: Invert the sealed primary container over a secondary containment tray for 10 seconds to verify the integrity of the seal before transport.

  • Trace Consumables Isolation: Place all contaminated pipette tips, Eppendorf tubes, and gloves into a puncture-proof, disposable container[5].

    • Causality Check:Never autoclave phenol-contaminated plastics. Autoclave temperatures will rapidly vaporize the residual chemical, turning a standard sterilization cycle into a lethal inhalation hazard when the chamber door is opened[3].

Phase 2: Secondary Containment & Manifesting
  • Secondary Containment: Place all primary waste containers into a lined, shatter-proof secondary bin to prevent environmental release in the event of a drop[6].

  • Capacity Management (The Ullage Rule): Fill liquid waste containers only to the bottom of the curving neck. This air space, known as "ullage," accommodates for liquid volume and vapor pressure changes due to ambient laboratory temperature fluctuations, preventing container rupture[6]. Request a hazardous waste pickup when the container reaches exactly 90% capacity[5].

  • Regulatory Labeling: Affix a hazardous waste label identifying the contents as "Toxic, Corrosive, Flammable Solid, Environmental Hazard." Do not use abbreviations.

Emergency Spill & Dermal Exposure Protocol

Because of the compound's local anesthetic properties, dermal exposure may not hurt initially. Immediate, protocol-driven action is required regardless of pain level.

Immediate Dermal Exposure Protocol:

  • Do NOT use water immediately if PEG is available.

  • Apply PEG 300/400: Remove contaminated clothing immediately and swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400, frequently changing out the swab for a fresh one[3].

    • Causality Check: 3-Methyl-5-(naphthalen-1-yl)phenol is highly lipophilic. PEG acts as a macroscopic solvent sink, drawing the chemical out of the stratum corneum far more effectively than water. Flushing with water initially can sometimes spread the hydrophobic compound over a larger surface area, exacerbating the exposure.

  • Continuous Flushing: Continue the PEG application until medical assistance arrives or the chemical odor is no longer detectable[3]. If PEG is entirely unavailable, utilize the nearest safety drench shower for a minimum of 15 minutes.

  • Medical Escalation: Call emergency services immediately. Phenol exposure can lead to rapid systemic absorption, arrhythmia, and methemoglobinemia[2].

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-5-(naphthalen-1-yl)phenol

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Methyl-5-(naphthalen-1-yl)phenol (C₁₇H₁₄O). In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in a conservative assessment of the known hazards associated with its constituent functional groups: phenols and naphthalenes.[1] This approach ensures a high margin of safety when dealing with a compound of unknown specific toxicity.

Phenols are known to be corrosive and toxic, with the ability to cause severe skin burns and systemic toxicity upon absorption.[2][3][4] Naphthalene and its derivatives are combustible solids and are suspected carcinogens.[5][6] Therefore, a stringent personal protective equipment (PPE) regimen is not merely a recommendation but a critical component of safe laboratory practice.

Hazard Assessment and Risk Mitigation

Due to the phenolic and naphthalene moieties, 3-Methyl-5-(naphthalen-1-yl)phenol should be treated as a substance with the potential for skin and eye corrosivity, systemic toxicity upon absorption, and potential carcinogenicity.

Assumed Hazards:

  • Acute Toxicity (Oral, Dermal): Harmful or toxic if swallowed or in contact with skin.[6]

  • Skin Corrosion/Irritation: Capable of causing severe skin burns and damage.[2][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2][7]

  • Carcinogenicity: Suspected of causing cancer based on the naphthalene component.[6]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum PPE requirements for handling 3-Methyl-5-(naphthalen-1-yl)phenol.

Body Part PPE Specification Rationale and Expert Insights
Hands Double Gloving: - Inner Glove: Nitrile - Outer Glove: Butyl rubber or SilverShield®Phenol and its derivatives can readily penetrate standard laboratory gloves.[2][8] Double gloving provides an additional barrier and reduces the risk of exposure in case the outer glove is compromised. Nitrile offers good general chemical resistance and dexterity for the inner layer.[9][10] Butyl rubber and SilverShield® gloves are highly recommended for handling phenols due to their superior resistance to this class of compounds.[2]
Eyes & Face Chemical Splash Goggles and a Face Shield The compound poses a severe risk of eye damage.[2][7] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[11][12] A face shield worn over the goggles offers an additional layer of protection for the entire face from splashes.[11][12] All eye and face protection must be ANSI Z87.1 compliant.[11][13][14]
Body Chemical-Resistant Lab Coat and Apron A standard lab coat is not sufficient to protect against significant splashes of corrosive or readily absorbed chemicals. A chemical-resistant (e.g., coated) lab coat should be worn. For procedures with a higher risk of splashes, a butyl rubber or neoprene apron over the lab coat is required.[15]
Respiratory NIOSH-approved Air-Purifying Respirator (APR) with Organic Vapor Cartridges While phenol has low volatility at room temperature, the risk of inhaling aerosols or fine powders exists, especially when weighing or transferring the solid compound.[2] An air-purifying respirator with organic vapor cartridges is necessary under these conditions.[16][17] Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][15]
Feet Closed-toe, Chemical-Resistant Shoes To protect from spills, sturdy, closed-toe shoes made of a non-porous material are mandatory.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedure

This workflow is designed to minimize exposure at every step.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble all necessary materials and PPE prep1->prep2 prep3 Don all required PPE (see table above) prep2->prep3 handle1 Weigh solid compound in the fume hood prep3->handle1 handle2 Prepare solutions in the fume hood handle1->handle2 handle3 Perform experiment within the fume hood handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste streams clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for handling 3-Methyl-5-(naphthalen-1-yl)phenol.

Spill Response

For Small Spills (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels on a dry spill.[5]

  • For a solid spill, carefully collect the material and absorbent into a sealed, labeled waste container.[8]

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[8]

  • All cleanup materials must be disposed of as hazardous waste.

For Large Spills (or any spill outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert your institution's environmental health and safety (EHS) office.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste containing 3-Methyl-5-(naphthalen-1-yl)phenol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. The label should read: "Hazardous Waste: 3-Methyl-5-(naphthalen-1-yl)phenol".

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated PPE: Gloves, aprons, and other disposable items should be placed in a designated hazardous waste bag and sealed.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Polyethylene glycol (PEG 300 or PEG 400) is highly effective for decontaminating phenol skin exposures and should be used if available.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][18] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

By adhering to these stringent safety protocols, researchers can confidently and safely handle 3-Methyl-5-(naphthalen-1-yl)phenol, ensuring both personal safety and the integrity of their research.

References

  • Phenol Safety Guidelines. Western Washington University. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol And Acetone Safety Group. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol Standard Operating Procedure. University of California, Berkeley - Environmental Health & Safety. [Link]

  • Understanding Chemical-Resistant Gloves for Hand Safety. SafetyCulture. [Link]

  • Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Preventing Workplace Eye Injuries: Laboratory Eye Protection. Safety Partners, LLC. [Link]

  • Recommendations for Chemical Protective Clothing. NIOSH - CDC Archive. [Link]

  • EYE PROTECTION: A BASIC UNDERSTANDING OF THE OSHA STANDARD. eLCOSH. [Link]

  • Understanding OSHA's Requirements for Safety Glasses. Safety Glasses USA. [Link]

  • OSHA Requirements for Safety Glasses. Phillips Safety. [Link]

  • 1910.133 - Eye and face protection. Occupational Safety and Health Administration. [Link]

  • Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Cheméo. [Link]

  • Phenol. Chemical Safety Facts. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Phenol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • General Respiratory Protection Guidance for Employers and Workers. Occupational Safety and Health Administration. [Link]

  • The Right Resistance: Understanding Options for Chemical-Resistant Gloves. Occupational Health & Safety. [Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]

  • How to Protect Yourself From Respiratory Hazards. University of Missouri Extension. [Link]

  • 3-methyl-5-naphthalen-2-yl-5H-furan-2-one. Chemical Synthesis Database. [Link]

  • Respirators and Pesticides I: The Right Respirator. University of Maine Cooperative Extension. [Link]

  • Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety. [Link]

  • Respiratory Protection Guidance for Hazardous Drug Handling. 3M. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. NIOSH - CDC Archive. [Link]

  • Safety Data Sheet: Naphthalene. Carl ROTH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.